2-Methyl-2-morpholinopropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,7-9)10-3-5-11-6-4-10/h3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIBMQGRHYGHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365809 | |
| Record name | 2-Methyl-2-morpholinopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-43-1 | |
| Record name | 2-Methyl-2-morpholinopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(morpholin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-2-morpholinopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the potential synthetic pathways for 2-Methyl-2-morpholinopropan-1-amine, a valuable building block in medicinal chemistry and drug development. While a definitive, publicly available, step-by-step synthesis protocol for this specific molecule is not extensively documented, this paper outlines plausible and chemically sound synthetic routes based on established organic chemistry principles and analogous reactions found in patent literature. The guide delves into three primary proposed pathways: Reductive Amination, Alkylation of Morpholine, and a multi-step route commencing with epoxide ring-opening. Each pathway is presented with detailed, albeit theoretical, experimental protocols, including necessary reagents, reaction conditions, and purification methods. Furthermore, this document provides predicted characterization data and includes visualizations of the proposed synthetic workflows to aid researchers in the practical synthesis of this compound.
Introduction
This compound is a bifunctional organic molecule incorporating a morpholine heterocycle and a primary amine. This unique structural combination makes it an attractive intermediate for the synthesis of a wide range of biologically active compounds. The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The primary amine provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery programs. This guide aims to bridge the gap in the available literature by providing well-reasoned, theoretical synthesis pathways for researchers to produce this valuable compound.
Proposed Synthesis Pathways
Three principal synthetic routes are proposed for the synthesis of this compound. These pathways are designed based on fundamental organic transformations and information gleaned from the synthesis of structurally related molecules.
Pathway 1: Reductive Amination of a Nitro Precursor
This pathway involves the initial synthesis of a nitro-containing intermediate, 2-methyl-2-nitro-1-(morpholin-4-yl)propane, followed by its reduction to the target primary amine.
Experimental Protocol:
Step 1: Synthesis of 2-methyl-2-nitro-1-(morpholin-4-yl)propane
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-2-nitro-1-propanol (1.0 eq), morpholine (1.2 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-nitro-1-(morpholin-4-yl)propane, which can be purified by column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified 2-methyl-2-nitro-1-(morpholin-4-yl)propane (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a reducing agent. A common choice is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere (balloon or Parr shaker).
-
Alternatively, a chemical reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid can be used.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
If using a chemical reductant, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the final product by distillation under reduced pressure or by column chromatography.
Quantitative Data (Predicted):
| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Nitro-morpholino intermediate synthesis | 2-methyl-2-nitro-1-propanol | Morpholine | p-TsOH | Toluene | 110 | 4-8 | 70-85 | >95 |
| 2. Reduction of nitro group | 2-methyl-2-nitro-1-(morpholin-4-yl)propane | H2 | 10% Pd/C | Methanol | 25 | 2-4 | 80-95 | >98 |
Experimental Workflow:
Pathway 2: Alkylation of Morpholine
This pathway involves the direct alkylation of morpholine with a suitable 2-methyl-2-aminopropane derivative bearing a leaving group.
Experimental Protocol:
-
In a sealed tube or a pressure vessel, dissolve 2-amino-2-methyl-1-halopropane (e.g., 1-bromo or 1-chloro) (1.0 eq) and an excess of morpholine (3.0-5.0 eq) in a polar aprotic solvent such as acetonitrile or DMF. The excess morpholine also acts as a base to neutralize the hydrohalic acid formed.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess morpholine under reduced pressure.
-
Dissolve the residue in water and make it basic with a strong base (e.g., NaOH) to deprotonate the morpholinium salt.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data (Predicted):
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-amino-2-methyl-1-halopropane | Morpholine | Acetonitrile | 80-120 | 12-24 | 50-70 | >97 |
Logical Relationship Diagram:
Pathway 3: Epoxide Ring-Opening Followed by Amination
This two-step pathway begins with the ring-opening of an epoxide with morpholine, followed by the conversion of the resulting hydroxyl group to a primary amine.
Experimental Protocol:
Step 1: Synthesis of 1-(morpholin-4-yl)-2-methylpropan-2-ol
-
In a round-bottom flask, dissolve 2-methyl-1,2-epoxypropane (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., ethanol).
-
Add morpholine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude 1-(morpholin-4-yl)-2-methylpropan-2-ol. This intermediate can often be used in the next step without further purification.
Step 2: Conversion of the Hydroxyl Group to an Amine
-
This conversion can be achieved through several methods, for instance, via a Ritter reaction followed by hydrolysis.
-
Ritter Reaction: Treat the alcohol from Step 1 with a nitrile (e.g., acetonitrile) in the presence of a strong acid (e.g., concentrated sulfuric acid) to form an N-alkyl amide.
-
Hydrolysis: Hydrolyze the resulting amide under acidic or basic conditions to yield the primary amine.
-
Alternatively, the hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced with an azide, followed by reduction to the amine.
Quantitative Data (Predicted):
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Epoxide Ring-Opening | 2-methyl-1,2-epoxypropane | Morpholine | Ethanol | 80 | 6-12 | 85-95 | >95 |
| 2. Hydroxyl to Amine Conversion | 1-(morpholin-4-yl)-2-methylpropan-2-ol | (Multi-step) | - | - | - | 40-60 | >98 |
Experimental Workflow:
Characterization Data (Predicted)
The successful synthesis of this compound can be confirmed by various spectroscopic techniques.
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 3.6-3.8 (t, 4H, -CH₂-O-CH₂-), 2.4-2.6 (t, 4H, -CH₂-N-CH₂-), 2.5 (s, 2H, -C-CH₂-NH₂), 1.5 (s, 2H, -NH₂), 1.1 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR | δ (ppm): 67.0 (-CH₂-O-CH₂-), 55.0 (-C(CH₃)₂-), 54.0 (-CH₂-N-CH₂-), 50.0 (-C-CH₂-NH₂), 24.0 (-C(CH₃)₂) |
| Mass Spec | (ESI+) m/z: [M+H]⁺ calculated for C₈H₁₉N₂O⁺: 159.15. |
| IR (neat) | ν (cm⁻¹): 3350-3200 (N-H stretch, primary amine), 2950-2800 (C-H stretch), 1590 (N-H bend), 1115 (C-O-C stretch) |
Conclusion
This technical guide has outlined three plausible and detailed synthetic pathways for the preparation of this compound. While these routes are based on established chemical principles and analogous transformations, they are presented as theoretical protocols and will require experimental validation and optimization. The provided experimental details, predicted quantitative data, and workflow visualizations are intended to serve as a comprehensive resource for researchers in the fields of organic synthesis and drug discovery, facilitating the production of this important chemical intermediate. The successful synthesis and subsequent utilization of this compound will undoubtedly contribute to the development of novel therapeutic agents.
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-morpholinopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-2-morpholinopropan-1-amine, a morpholine derivative with potential applications in various chemical and pharmaceutical research domains. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its physicochemical characterization.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted or calculated and await experimental verification.
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine | [1][2] |
| CAS Number | 173336-43-1 | [1][2] |
| Molecular Formula | C₈H₁₈N₂O | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Boiling Point | 225.8 ± 20.0 °C (Predicted) | [1] |
| Melting Point | Not available | |
| logP | 0.0559 (Computational) | [3] |
| pKa | Not available | |
| Physical State | Liquid at standard conditions | [1] |
| Solubility | Expected to be soluble in polar solvents | [1] |
| SMILES | CC(C)(CN)N1CCOCC1 | [1][2] |
| InChI Key | GFIBMQGRHYGHAP-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amines and morpholine derivatives.
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes
-
Thermometer
Procedure:
-
Ensure the sample of this compound is pure and dry.
-
Seal one end of a capillary tube by heating it in a flame.
-
Introduce a small amount of the sample into the open end of the capillary tube, ensuring it is tightly packed to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. The range between these two temperatures is the melting point range.
Determination of Boiling Point
Apparatus:
-
Distillation apparatus (including a round-bottom flask, condenser, and receiving flask)
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor condenses.
-
The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected. Record this temperature.
Determination of pKa (Potentiometric Titration)
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the amine solution.
-
Titrate the solution by adding the standardized strong acid from the burette in small, known increments.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Determination of logP (Shake-Flask Method)
Apparatus:
-
Separatory funnel
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
-
Vortex mixer or shaker
Procedure:
-
Prepare a stock solution of this compound of a known concentration in either water or n-octanol.
-
Add equal volumes of the n-octanol and the aqueous phase to a separatory funnel.
-
Add a small, accurately measured amount of the stock solution to the separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the amine in each phase using a suitable analytical method.
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
References
An In-depth Technical Guide to 2-Methyl-2-morpholinopropan-1-amine
CAS Number: 173336-43-1[1]
This technical guide provides a comprehensive overview of 2-Methyl-2-morpholinopropan-1-amine, a morpholine derivative with applications in chemical synthesis and potential for further research in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Nomenclature and Chemical Identity
This compound is a substituted aliphatic amine containing a morpholine ring. Its systematic and common nomenclature are detailed below.
| Identifier | Value |
| IUPAC Name | 2-methyl-2-(morpholin-4-yl)propan-1-amine[2] |
| CAS Number | 173336-43-1[1] |
| Molecular Formula | C₈H₁₈N₂O[2] |
| Molecular Weight | 158.24 g/mol [2] |
| InChI Key | GFIBMQGRHYGHAP-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC(C)(CN)N1CCOCC1[2] |
| Synonyms | 2-Methyl-2-(4-Morpholinyl)Propylamine[1] |
Physicochemical Properties
Detailed experimental physicochemical data for this compound is limited in publicly available literature. The following table summarizes computed data from various chemical databases, which can be useful for predicting its behavior in different experimental settings.
| Property | Value | Source |
| XLogP3-AA (Predicted) | -0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 38.5 Ų | PubChem[2] |
| Predicted Boiling Point | 225.8 ± 20.0 °C | Smolecule |
| Physical State | Liquid (at standard conditions) | Smolecule |
Synthesis and Experimental Protocols
Disclaimer: This is a generalized protocol and would require optimization for specific laboratory conditions.
General Experimental Workflow: Reductive Amination
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Methyl-2-morpholinopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and potential biological significance of 2-Methyl-2-morpholinopropan-1-amine. While detailed experimental data for this specific molecule is limited in published literature, this document consolidates available information and presents representative experimental protocols and biological pathways based on closely related morpholine derivatives to provide a thorough understanding for research and development purposes.
Molecular Structure and Identification
This compound, a substituted morpholine derivative, possesses a unique structural arrangement that makes it a point of interest for various chemical and pharmaceutical applications.[1]
Table 1: Molecular Identifiers and Properties
| Identifier | Value |
| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine[1] |
| CAS Number | 173336-43-1[1] |
| Molecular Formula | C₈H₁₈N₂O[1] |
| Molecular Weight | 158.24 g/mol [1] |
| Canonical SMILES | CC(C)(CN)N1CCOCC1[1] |
| Physical State | Liquid (at standard conditions)[1] |
| Predicted Boiling Point | 225.8 ± 20.0 °C[1] |
Stereochemistry
A critical aspect of molecular analysis for drug development is the determination of stereochemistry. In the case of this compound, the carbon atom attached to the morpholino and dimethylaminomethyl groups is a quaternary carbon. As it is not bonded to four different substituent groups, it is not a chiral center. Therefore, This compound is an achiral molecule and does not have any stereoisomers .[1]
Representative Experimental Protocols
Due to the limited availability of specific experimental data for this compound, this section provides detailed, representative methodologies for the synthesis and characterization of similar morpholine derivatives. These protocols are intended to serve as a practical guide for researchers working with this class of compounds.
Synthesis of a Morpholine Derivative (Illustrative Example)
The following is a representative protocol for the synthesis of a morpholine-containing compound, which can be adapted for the synthesis of this compound.
General Workflow for Morpholine Derivative Synthesis
References
The Morpholine Moiety in Modern Medicinal Chemistry: An In-depth Technical Guide to the Potential Applications of 2-Methyl-2-morpholinopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential applications of the versatile building block, 2-Methyl-2-morpholinopropan-1-amine, in the landscape of medicinal chemistry. While direct, extensive research on this specific compound is emerging, this document leverages the wealth of knowledge surrounding the morpholine scaffold to elucidate its potential in drug discovery and development. The morpholine ring is a privileged structure, frequently incorporated into a wide array of approved and experimental drugs due to its favorable physicochemical, metabolic, and biological properties.[1][2]
Core Chemical Attributes and Synthetic Versatility
This compound, with the CAS Number 101955-34-6, possesses a unique structural combination: a sterically hindered secondary amine and a primary amine, both linked to a morpholine core. This arrangement offers multiple avenues for synthetic elaboration, allowing for its incorporation into diverse molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | - |
| Molecular Weight | 158.24 g/mol | - |
| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine | - |
| CAS Number | 101955-34-6 | - |
The primary amine serves as a key functional handle for the introduction of various pharmacophoric elements through reactions such as amide bond formation, reductive amination, and urea or thiourea formation. The tertiary amine of the morpholine ring, while less reactive, can influence the overall polarity, solubility, and metabolic stability of the final compound.
Potential Therapeutic Applications
Based on the extensive body of research on morpholine-containing compounds, derivatives of this compound hold promise in several therapeutic areas. The morpholine moiety is a known pharmacophore for a range of biological targets and can enhance the potency and drug-like properties of molecules.[1][3][4]
Oncology
The morpholine scaffold is a prominent feature in numerous anticancer agents. Its presence can contribute to interactions with key enzymatic targets and improve pharmacokinetic profiles.[4]
-
PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade often dysregulated in cancer. The morpholine ring is a key component of several PI3K inhibitors, where the oxygen atom can act as a hydrogen bond acceptor in the kinase hinge region. Derivatives of this compound could be designed to target this pathway.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a crucial process for tumor growth and metastasis. While no direct evidence links this compound to VEGFR-2 inhibition, the morpholine scaffold is present in some VEGFR-2 inhibitors.
-
Carbonic Anhydrase Inhibition: Certain carbonic anhydrase isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment. Although specific data is lacking for this compound derivatives, the broader class of morpholine-containing sulfonamides has been explored as carbonic anhydrase inhibitors.
Table 2: Representative Morpholine-Containing Anticancer Agents and their Targets
| Compound Class | Target | Reference |
| Morpholino-triazines | PI3K | [2] |
| Morpholino-quinazolines | EGFR | [4] |
| Morpholino-benzimidazoles | VEGFR-2 | - |
Central Nervous System (CNS) Disorders
The morpholine ring is frequently employed in the design of CNS-active drugs due to its ability to improve brain penetration and metabolic stability.[5] Its basic nitrogen can be protonated at physiological pH, aiding in solubility, while the overall structure can be fine-tuned to achieve the desired lipophilicity for crossing the blood-brain barrier.
-
Neuroprotective Agents: The potential for morpholine derivatives to exhibit neuroprotective effects has been noted. This could be relevant for the development of treatments for neurodegenerative diseases.
-
Receptor Modulation: The versatile nature of the morpholine scaffold allows for its incorporation into ligands for various CNS receptors.
Experimental Protocols: A General Approach to Derivatization
While specific protocols for the derivatization of this compound are not widely published, standard organic synthesis methodologies can be readily applied.
General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).
-
Cool the reaction mixture to 0 °C.
-
Add the desired acylating agent (e.g., acid chloride, anhydride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq) and a carbonyl compound (aldehyde or ketone) (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with an aqueous solution.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Visualizing Potential Synthetic Pathways and Biological Interactions
Graphviz diagrams can be used to illustrate the logical flow of synthetic strategies and potential biological signaling pathways that could be targeted by derivatives of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block for medicinal chemistry. The established importance of the morpholine scaffold in drug design strongly suggests that derivatives of this compound could exhibit valuable biological activities. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives to elucidate specific structure-activity relationships and identify promising lead compounds for various therapeutic targets. The synthetic accessibility and the potential for multipronged derivatization make this compound an attractive starting point for novel drug discovery programs.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
The Biological Landscape of Morpholine Derivatives: A Focus on 2-Methyl-2-morpholinopropan-1-amine and its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its favorable physicochemical properties that often translate into improved pharmacokinetic profiles and potent biological activities. This guide delves into the diverse biological activities of morpholine derivatives, with a specific focus on the potential therapeutic applications of compounds like 2-Methyl-2-morpholinopropan-1-amine. While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the well-established anticancer and neuroprotective activities of structurally related morpholine derivatives. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to empower researchers in the exploration of this promising class of compounds.
Anticancer Activity of Morpholine Derivatives
The morpholine moiety is a prevalent feature in a multitude of anticancer agents, contributing to their efficacy against various cancer cell lines. Research suggests that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.[1] The anticancer activity of the broader class of morpholine derivatives has been extensively documented, with compounds showing potent inhibition of cancer cell proliferation and tumor growth.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various morpholine derivatives against a panel of human cancer cell lines. It is important to note that this data is for structurally diverse morpholine-containing compounds and not for this compound itself.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine Substituted Quinazolines | A549 (Lung) | 8.55 - 10.38 | [1][2] |
| MCF-7 (Breast) | 3.15 - 6.44 | [1][2] | |
| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | [1][2] | |
| Morpholine-Benzimidazole-Oxadiazoles | HT-29 (Colon) | 3.103 | |
| Morpholine-Substituted Tetrahydroquinolines | A549 (Lung) | 0.033 - 0.062 | [3] |
| MCF-7 (Breast) | 0.087 - 0.58 | [3] | |
| MDA-MB-231 (Breast) | 0.63 - 1.003 | [3] |
Key Signaling Pathway in Cancer: PI3K/Akt/mTOR
A frequently dysregulated pathway in many cancers is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway plays a crucial role in cell proliferation, survival, and growth. Several morpholine-containing compounds have been developed as potent inhibitors of key kinases within this cascade, such as PI3K and mTOR.
Neuroprotective Activity of Morpholine Derivatives
There is growing evidence that morpholine derivatives possess neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases.[1] The morpholine scaffold is a key component in compounds designed to combat neurodegeneration by targeting enzymes involved in the pathology of diseases like Alzheimer's.[4]
Quantitative Neuroprotective Activity Data
The following table presents the inhibitory activity of various morpholine derivatives against key enzymes implicated in neurodegenerative diseases. As with the anticancer data, this information pertains to a range of morpholine-containing compounds and not specifically to this compound.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Morpholine-Bearing Quinoline Derivatives | Acetylcholinesterase (AChE) | 1.94 | [5] |
| Butyrylcholinesterase (BChE) | 28.37 | [5] | |
| Morpholine-Thieno[3,2-d]pyrimidine Derivatives | Acetylcholinesterase (AChE) | - | |
| Morpholine-Containing Silicon (IV) Phthalocyanines | Acetylcholinesterase (AChE) | - | [6] |
Key Signaling Pathway in Neurodegeneration: Cholinergic Signaling
The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to cognitive deficits. A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of novel compounds. The following sections provide standardized protocols for key in vitro assays relevant to the evaluation of anticancer and neuroprotective properties of morpholine derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, measures the activity of AChE by detecting the product of the enzymatic reaction.
Protocol:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the AChE solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add a mixture of ATCI and DTNB to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over a period of 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the percent inhibition and IC50 value.
Conclusion and Future Directions
The morpholine scaffold is a privileged structure in drug discovery, with its derivatives demonstrating a wide array of potent biological activities, including significant anticancer and neuroprotective effects. While specific experimental data on this compound remains elusive in the current literature, the extensive research on related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and pathway analyses presented in this guide offer a robust framework for researchers to explore the biological activity of this and other novel morpholine derivatives. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and to determine its potential for clinical development. The exploration of its structure-activity relationships through the synthesis of analogs will be crucial in optimizing its potency and selectivity for desired biological targets.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2-Methyl-2-morpholinopropan-1-amine: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-morpholinopropan-1-amine is a unique bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its sterically hindered primary amine and embedded morpholine moiety offer a distinct combination of reactivity and physicochemical properties, making it an attractive component in the design and synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of bioactive compounds. Detailed experimental protocols for its characteristic reactions, quantitative data, and a discussion of its role in the synthesis of the fungicide Fenpropimorph are presented. Furthermore, the mechanism of action of Fenpropimorph, involving the inhibition of the ergosterol biosynthesis pathway, is detailed and visualized.
Introduction
This compound, with the IUPAC name 2-methyl-2-(morpholin-4-yl)propan-1-amine, is an organic compound featuring a primary amine and a tertiary amine incorporated within a morpholine ring.[1] Its molecular formula is C₈H₁₈N₂O, and it has a molecular weight of 158.24 g/mol .[2] The presence of a sterically encumbered primary amine adjacent to a quaternary carbon center imparts unique reactivity to this molecule, influencing its participation in various chemical transformations. The morpholine ring, a common scaffold in medicinal chemistry, often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to parent molecules.[3]
This guide will explore the synthetic utility of this compound as a versatile building block, focusing on three key reaction classes: nucleophilic substitution, acylation, and Michael addition. Furthermore, its incorporation into the structure of the agricultural fungicide Fenpropimorph will be examined as a case study to highlight its practical application in the synthesis of biologically active agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂O | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| IUPAC Name | 2-methyl-2-(morpholin-4-yl)propan-1-amine | [1] |
| CAS Number | 173336-43-1 | [1] |
| Appearance | Colorless liquid (predicted) | [1] |
| Boiling Point | 225.8 °C (predicted) | |
| Topological Polar Surface Area (TPSA) | 38.49 Ų | [2] |
| logP | 0.0559 | [2] |
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. One common approach involves the reaction of 2-methyl-2-nitro-1-morpholinopropane with a reducing agent.
Experimental Protocol: Synthesis via Reduction of a Nitro Precursor
This protocol describes a general method for the reduction of a nitro-containing precursor to afford this compound.
Materials:
-
2-Methyl-2-nitro-1-morpholinopropane
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for hydrogenation
Procedure:
-
In a hydrogenation vessel, dissolve 2-Methyl-2-nitro-1-morpholinopropane (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Precursor | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methyl-2-nitro-1-morpholinopropane | H₂, 10% Pd/C | Methanol | 25 | 4-8 | >90 |
Key Reactions of this compound
The synthetic utility of this compound is derived from the reactivity of its primary amine. Due to steric hindrance from the adjacent quaternary carbon, its reactivity can be moderated compared to unhindered primary amines.
Nucleophilic Substitution Reactions
The primary amine of this compound can act as a nucleophile, displacing leaving groups in Sₙ2 reactions.
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol outlines a general procedure for the N-alkylation of this compound with a generic alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Stir the suspension at room temperature and add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the product by column chromatography.
Quantitative Data for N-Alkylation:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 82 (reflux) | 12-24 | 75-85 |
| Ethyl iodide | NaHCO₃ | DMF | 60 | 24 | 60-70 |
Acylation Reactions
The primary amine readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form amides.
Experimental Protocol: Acylation with an Acyl Chloride
This protocol provides a general method for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Magnetic stirrer and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Quantitative Data for Acylation:
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl chloride | Et₃N | DCM | 0 to 25 | 3 | >90 |
| Acetic anhydride | Pyridine | DCM | 25 | 4 | 85-95 |
Michael Addition Reactions
As a primary amine, this compound can participate in aza-Michael additions to α,β-unsaturated carbonyl compounds.
Experimental Protocol: Aza-Michael Addition to an Enone
This protocol describes a general procedure for the conjugate addition of this compound to an α,β-unsaturated ketone.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Ethanol
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) in ethanol.
-
Add this compound (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction can be heated to accelerate the addition if necessary.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Aza-Michael Addition:
| Michael Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Methyl vinyl ketone | Ethanol | 25-50 | 6-12 | 70-80 | | Acrylonitrile | Methanol | 25 | 24 | 65-75 |
Application in the Synthesis of Fenpropimorph
A prominent application of a structurally related morpholine derivative is in the synthesis of the agricultural fungicide Fenpropimorph, (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine. Although not a direct reaction of the title compound, the synthesis of Fenpropimorph illustrates the utility of such morpholine-containing amines as key building blocks. The synthesis typically involves the reductive amination of 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.[4]
Logical Workflow for Fenpropimorph Synthesis
The following diagram illustrates the key steps in a common synthetic route to Fenpropimorph.
Caption: Synthetic workflow for the preparation of Fenpropimorph.
Biological Context: Inhibition of Ergosterol Biosynthesis
Fenpropimorph exerts its fungicidal activity by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][5] Ergosterol is crucial for maintaining the structural integrity and fluidity of the fungal plasma membrane.[5] Fenpropimorph specifically targets two key enzymes in the later stages of the ergosterol biosynthesis pathway:
Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupt membrane function and ultimately inhibit fungal growth.[4][8]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the points of inhibition by Fenpropimorph in the ergosterol biosynthesis pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by Fenpropimorph.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique structural features, including a sterically hindered primary amine and a morpholine ring, provide chemists with a powerful tool for the construction of complex molecules with potential applications in pharmaceuticals and agrochemicals. The key reactions of nucleophilic substitution, acylation, and Michael addition, for which detailed protocols have been provided, demonstrate its broad synthetic utility. The role of a closely related structure in the synthesis of the fungicide Fenpropimorph highlights the real-world applicability of this class of compounds. The elucidation of Fenpropimorph's mechanism of action as an inhibitor of ergosterol biosynthesis provides a clear example of how understanding the biological activity of molecules derived from such building blocks can lead to the development of effective therapeutic and crop protection agents. Further exploration of the reactivity and applications of this compound is warranted and holds promise for the discovery of novel and improved chemical entities.
References
- 1. Buy this compound | 173336-43-1 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of 2-Methyl-2-morpholinopropan-1-amine
An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-2-morpholinopropan-1-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties, and expected solubility and stability characteristics of this compound (CAS No: 173336-43-1). Due to the limited availability of specific experimental data in public literature, this document also furnishes detailed, generalized experimental protocols for determining the solubility and stability of aminomorpholine derivatives. These methodologies are presented to empower researchers to conduct their own empirical assessments. Visual workflows for these experimental procedures are provided to ensure clarity and reproducibility.
Introduction
This compound is a substituted morpholine derivative with potential applications as an intermediate in the synthesis of pharmaceutical compounds and in polymer chemistry.[1] Its molecular structure, featuring a primary amine and a morpholine ring, suggests a unique combination of hydrophilicity and lipophilicity, which influences its behavior in various solvent systems and its stability under different environmental conditions. An understanding of these properties is critical for its effective use in research and development, particularly in drug formulation and process chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These data are compiled from publicly available databases and computational predictions.
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-(morpholin-4-yl)propan-1-amine | PubChem |
| Synonyms | 2-Methyl-2-morpholin-4-yl-propylamine, β,β-Dimethyl-4-morpholineethanamine | Smolecule[1] |
| CAS Number | 173336-43-1 | PubChem[2] |
| Molecular Formula | C₈H₁₈N₂O | PubChem[2] |
| Molecular Weight | 158.24 g/mol | PubChem[2] |
| Predicted Boiling Point | 225.8 ± 20.0 °C | Smolecule[1] |
| Physical State | Liquid at standard conditions | Smolecule[1] |
| Hazard Classification | Skin Corrosion/Irritation, Category 1B | PubChem[2] |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly accessible literature. However, based on its chemical structure, a qualitative solubility profile can be predicted. The presence of a primary amine and the nitrogen and oxygen atoms in the morpholine ring allows for hydrogen bonding with protic solvents, while the alkyl backbone provides some nonpolar character.
Table 2: Expected Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The primary amine and morpholine heteroatoms can form strong hydrogen bonds with protic solvents.[1] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | The compound's polarity allows for favorable dipole-dipole interactions with these solvents.[1] |
| Nonpolar Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Some solubility is expected due to the lipophilic alkyl chain, but limited by the polar functional groups.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The significant polarity of the molecule limits its solubility in nonpolar aromatic solvents.[1] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This section outlines a standard procedure for determining the solubility of a compound like this compound.
Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetonitrile, etc.)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Pipettes and syringes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. While specific stability data is scarce, it is known to be air-sensitive.[1] Amines, in general, can be susceptible to degradation through oxidation, and their stability can be influenced by pH, light, and temperature.
Table 3: Potential Stability Considerations for this compound
| Condition | Potential for Degradation | Rationale |
| pH | Dependent | The primary amine can be protonated at low pH, which may alter its reactivity and degradation pathways. At high pH, the free base is more susceptible to oxidation. |
| Temperature | Susceptible | Elevated temperatures can accelerate oxidative degradation and other decomposition reactions. |
| Light | Possible | Photodegradation can occur, especially in the presence of photosensitizers. |
| Oxidation | Susceptible | The lone pair of electrons on the nitrogen atoms makes the compound susceptible to oxidation, particularly in the presence of air or other oxidizing agents. |
Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a typical forced degradation study to identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) and heat at a controlled temperature.
-
Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C) in an oven.
-
Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH guidelines.
-
Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a suitable HPLC-PDA/MS method. The method should be capable of separating the parent compound from all degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Caption: Forced Degradation Study Workflow.
Conclusion
References
Spectroscopic and Physicochemical Profile of 2-Methyl-2-morpholinopropan-1-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-2-morpholinopropan-1-amine is presented below.
| Property | Value |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine |
| Canonical SMILES | CC(C)(CN)N1CCOCC1 |
| InChI Key | GFIBMQGRHYGHAP-UHFFFAOYSA-N |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on computational models and typical values for the constituent functional groups.
¹H NMR Spectroscopy (Predicted)
The predicted proton NMR chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm. The solvent is typically CDCl₃ or DMSO-d₆.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (gem-dimethyl) | 1.0 - 1.2 | Singlet | 6H |
| -CH₂- (morpholine, N-adjacent) | 2.4 - 2.5 | Multiplet | 4H |
| -CH₂- (primary amine) | 2.7 - 2.9 | Singlet | 2H |
| -CH₂- (morpholine, O-adjacent) | 3.6 - 3.7 | Multiplet | 4H |
| -NH₂ (primary amine) | Variable | Broad Singlet | 2H |
Infrared (IR) Spectroscopy (Predicted)
The following are the expected characteristic absorption bands in an IR spectrum.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium - Strong |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium - Strong |
| N-H Bend (primary amine) | 1580 - 1650 | Medium |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Weak - Medium |
| C-O Stretch (ether) | 1070 - 1150 | Strong |
Mass Spectrometry (MS) (Predicted)
The predicted mass-to-charge ratios (m/z) for the molecular ion and potential major fragments are listed below. The ionization method is typically electron ionization (EI) or electrospray ionization (ESI).
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 158 |
| [M+H]⁺ (Protonated Molecular Ion) | 159 |
Experimental Protocols
While specific experimental procedures for this compound are not available, the following are general protocols for obtaining spectroscopic data for similar organic amine compounds. These can be adapted by a skilled chemist for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
-
5 mm NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube, ensuring the solution height is adequate for the spectrometer (typically around 4-5 cm).
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Spectrometer Tuning and Locking: The instrument's software is used to lock onto the deuterium signal of the solvent and to tune the probe for the ¹H and ¹³C frequencies.
-
Acquisition of ¹H Spectrum:
-
Set the spectral width, number of scans (typically 8-16 for a ¹H spectrum), and relaxation delay.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
-
Acquisition of ¹³C Spectrum:
-
Set the appropriate parameters for a ¹³C spectrum, which will require a larger number of scans due to the low natural abundance of ¹³C.
-
Acquire and process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FT-IR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance (ATR) or KBr pellet press)
-
Potassium bromide (KBr), spectroscopic grade (if using pellet method)
-
Mortar and pestle
-
Spatula
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the liquid or solid amine sample directly onto the ATR crystal.
-
Pressure Application: If it is a solid sample, apply pressure using the instrument's pressure arm to ensure good contact with the crystal.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with ESI or GC-MS with EI source)
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Syringe and/or autosampler vials
Procedure (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the amine sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent like methanol or acetonitrile. The solvent may be acidified with a trace of formic acid to promote protonation.
-
Infusion or Injection: The sample solution can be directly infused into the ESI source via a syringe pump or injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Ionization: In the ESI source, a high voltage is applied to the sample solution as it is nebulized, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺) are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting data is processed to generate a mass spectrum, which plots ion intensity versus m/z.
Logical Relationships and Workflows
Due to the lack of published research detailing specific signaling pathways or complex experimental workflows involving this compound, the creation of corresponding diagrams as requested is not feasible at this time. A general workflow for the chemical synthesis and characterization of a novel compound like this would typically follow a linear progression.
General Synthesis and Characterization Workflow
Below is a conceptual workflow for the synthesis and characterization of a target molecule.
Caption: A flowchart illustrating the general steps for the synthesis, purification, and spectroscopic characterization of an organic compound.
2-Methyl-2-morpholinopropan-1-amine: A Technical Guide for Pharmaceutical Intermediate Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-morpholinopropan-1-amine is a heterocyclic organic compound featuring a morpholine ring attached to a substituted propane backbone. Its unique structural characteristics, combining a tertiary amine within the morpholine ring and a primary amine on the propyl chain, make it a versatile intermediate in the synthesis of complex molecules. In the pharmaceutical industry, the morpholine scaffold is a privileged structure, appearing in a multitude of approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This technical guide provides an in-depth overview of this compound, consolidating available data on its synthesis, properties, and potential applications as a key building block in drug discovery and development.
Chemical Properties and Identification
A clear identification of this compound is crucial for its application in pharmaceutical synthesis. The key identifiers and properties are summarized below.
| Property | Value |
| IUPAC Name | 2-Methyl-2-(morpholin-4-yl)propan-1-amine |
| CAS Number | 173336-43-1 |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Canonical SMILES | CC(C)(CN)N1CCOCC1 |
| InChI Key | GFIBMQGRHYGHAP-UHFFFAOYSA-N |
Synthesis of this compound
While specific, detailed experimental protocols with quantitative yields for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic routes for analogous structures provide a foundational understanding. The synthesis of morpholine-containing amines can typically be achieved through several established organic chemistry reactions.
A plausible synthetic workflow for this compound is outlined below. This represents a conceptual pathway based on common organic synthesis transformations.
Experimental Protocols (General Methodologies)
The following are generalized protocols for key transformations that could be adapted for the synthesis of this compound.
Protocol 1: Nucleophilic Substitution with Morpholine
-
Reactants: A suitable electrophile, such as an alkyl halide or sulfonate (e.g., 2-methyl-2-nitropropyl methanesulfonate), and morpholine.
-
Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Base: An appropriate base, such as potassium carbonate or triethylamine, to neutralize the acid formed during the reaction.
-
Procedure: The electrophile is dissolved in the chosen solvent, followed by the addition of morpholine and the base. The reaction mixture is heated to a suitable temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Protocol 2: Reduction of a Nitro Group to a Primary Amine
-
Reactant: A nitro-containing precursor (e.g., 4-(2-Methyl-2-nitropropyl)morpholine).
-
Catalyst: A hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C).
-
Solvent: An alcohol, such as methanol or ethanol.
-
Reducing Agent: Hydrogen gas (H₂), typically supplied via a balloon or a high-pressure hydrogenation apparatus.
-
Procedure: The nitro compound is dissolved in the solvent in a reaction vessel. The Pd/C catalyst is added carefully. The vessel is then purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere at room temperature for several hours to overnight.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.
Potential as a Pharmaceutical Intermediate
The morpholine moiety is a key component in numerous clinically successful drugs. Its presence often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability. This compound, with its primary amine handle, serves as a valuable building block for introducing this beneficial scaffold into drug candidates.
Role in the Synthesis of Bioactive Molecules
1. PI3K/mTOR Inhibitors in Oncology:
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[1] Many potent and selective PI3K/mTOR inhibitors incorporate a morpholine ring, which often forms a crucial hydrogen bond with the hinge region of the kinase domain. The synthesis of such inhibitors often involves the coupling of a morpholine-containing fragment to a core heterocyclic scaffold.
Although specific examples utilizing this compound are not explicitly detailed, its primary amine functionality makes it a suitable nucleophile for reactions such as nucleophilic aromatic substitution on electron-deficient heterocyclic systems, a common strategy in the synthesis of kinase inhibitors.
2. Other Therapeutic Areas:
The morpholine ring is also a feature in other classes of drugs, including antibiotics and central nervous system (CNS) agents, suggesting a broader potential for this intermediate. For instance, the antibiotic Linezolid contains a morpholine ring, though it is attached to a phenyl ring. The development of novel antibiotics and CNS-active compounds could potentially leverage building blocks like this compound.
Biological Activity of Morpholine Derivatives
While there is a lack of specific biological activity data for this compound itself, numerous studies have demonstrated the potent biological effects of more complex molecules containing the morpholine scaffold.
| Compound Class | Therapeutic Area | Target/Mechanism of Action | Reported IC₅₀ Values (for derivatives) |
| Pyrrolo[2,1-f][2][3][4]triazines | Cancer | PI3Kα inhibitor | 5.9 nM (for CYH33)[1] |
| Morpholine-acetamide derivatives | Cancer | Carbonic anhydrase inhibition | 8.12 - 11.13 µM |
| Imidazo[1,2-a]pyridine derivatives | Cancer | Cytotoxic against cancer cell lines | 5.10 - 117.04 µM[5] |
These examples highlight the importance of the morpholine moiety in achieving high-potency biological activity. The specific substitution pattern on the morpholine-containing building block, such as that in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Conclusion
This compound is a valuable, albeit not extensively documented, pharmaceutical intermediate. Its structure, featuring a reactive primary amine and a metabolically stable morpholine ring, positions it as a useful building block in the synthesis of novel therapeutic agents. The prevalence of the morpholine scaffold in successful drugs, particularly in the area of oncology, underscores the potential utility of this intermediate. Further research and publication of detailed synthetic protocols and applications of this compound would be highly beneficial to the drug discovery and development community. This guide serves as a foundational resource, summarizing the current understanding and highlighting the potential of this versatile chemical entity.
References
- 1. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents [patents.google.com]
- 3. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102659717A - Synthetic method of 2-methyl-1-(4'-methylthiophenyl)-2-morpholinyl-1-acetone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Investigating the neuroprotective effects of 2-Methyl-2-morpholinopropan-1-amine derivatives
An In-depth Technical Guide to the Neuroprotective Effects of Morpholine Derivatives
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1] The development of effective therapeutic agents is hampered by the complexity of the central nervous system (CNS) and the stringent requirements for drugs to cross the blood-brain barrier (BBB). In this context, the morpholine ring has emerged as a "privileged structure" in medicinal chemistry.[2] Its unique physicochemical properties, including a flexible conformation and a pKa value that enhances blood solubility and brain permeability, make it an attractive scaffold for the design of CNS-active compounds.[3]
While specific public data on the neuroprotective effects of 2-Methyl-2-morpholinopropan-1-amine derivatives are limited, extensive research into the broader class of morpholine derivatives has revealed significant potential. These compounds have been shown to interact with multiple targets relevant to neurodegeneration, including key enzymes and signaling pathways involved in neurotransmission, oxidative stress, and cell survival.[1][3] This technical guide provides a comprehensive overview of the neuroprotective mechanisms, quantitative data from key studies, and detailed experimental protocols used to evaluate morpholine derivatives.
Mechanisms of Neuroprotection
The neuroprotective activity of morpholine derivatives is often multifactorial, targeting several pathological processes simultaneously. This multi-target approach is considered highly advantageous for treating complex neurodegenerative diseases.[4]
Enzyme Inhibition
A primary strategy in treating neurodegenerative disorders involves the modulation of key enzymes. Morpholine derivatives have shown significant inhibitory activity against several enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases.[1]
-
Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.[1][5] Several novel morpholine-bearing quinoline derivatives have been synthesized and identified as potent dual inhibitors of both AChE and BuChE.[6]
-
Monoamine Oxidases (MAO-A and MAO-B): MAO enzymes are involved in the degradation of monoamine neurotransmitters like dopamine. The inhibition of MAO-B is a particularly important strategy in Parkinson's disease treatment to conserve dopamine levels.[1][5] The morpholine scaffold has been successfully incorporated into compounds to achieve potent MAO-B inhibition.[1]
Modulation of Oxidative Stress Pathways
Oxidative stress is a common pathological mechanism in many neurodegenerative diseases.[4] The brain is particularly vulnerable due to its high oxygen consumption and lipid-rich composition.[7]
-
Nrf2 Pathway Activation: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, it is bound and inhibited by Keap1. Certain morpholine-containing chalcone derivatives have been shown to confer neuroprotection by binding to Keap1, which leads to the release and nuclear translocation of Nrf2.[8] Once in the nucleus, Nrf2 activates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[8]
Interaction with Other CNS Targets
The versatility of the morpholine scaffold allows it to be incorporated into molecules that target other critical components of neurodegenerative pathways.[9]
-
γ-Secretase and δ-Secretase Inhibition: In Alzheimer's disease, the accumulation of amyloid-β (Aβ) peptides is a key pathological hallmark. These peptides are generated by the cleavage of the amyloid precursor protein (APP) by enzymes including γ-secretase and δ-secretase. Morpholine-containing compounds have been investigated for their ability to inhibit these secretases, thereby reducing the production of toxic Aβ peptides.[3][9]
Data Presentation: Cholinesterase Inhibitory Activity
The following table summarizes the quantitative data for a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group, highlighting their potent inhibitory activity against cholinesterases.
| Compound ID | Target Enzyme | IC₅₀ (μM)[6] |
| 11g | AChE (from electric eel) | 1.94 ± 0.13 |
| BuChE (from equine serum) | 28.37 ± 1.85 | |
| 11a | AChE (from electric eel) | 2.12 ± 0.15 |
| BuChE (from equine serum) | > 40 | |
| 11h | AChE (from electric eel) | 2.58 ± 0.17 |
| BuChE (from equine serum) | > 40 | |
| 11j | AChE (from electric eel) | 2.65 ± 0.18 |
| BuChE (from equine serum) | > 40 | |
| 11l | AChE (from electric eel) | 2.89 ± 0.19 |
| BuChE (from equine serum) | > 40 | |
| Galantamine (Reference) | AChE (from electric eel) | 1.85 ± 0.12 |
| BuChE (from equine serum) | 35.14 ± 2.11 |
Experimental Protocols
Detailed and standardized methodologies are crucial for the evaluation of potential neuroprotective agents. Below are protocols for key in vitro and in vivo experiments cited in the investigation of morpholine derivatives.
In Vitro Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE and BuChE inhibitory activity.[10]
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
Substrate solutions: Acetylthiocholine iodide (ATCI) for AChE and S-butyrylthiocholine chloride (BTCI) for BuChE.
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Test compound solutions at various concentrations.
-
Enzyme solutions: AChE from electric eel and BuChE from equine serum.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB, and 50 µL of phosphate buffer.
-
Initiate the reaction by adding 25 µL of the enzyme solution (AChE or BuChE).
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the respective substrate (ATCI or BTCI) to start the colorimetric reaction.
-
Measure the absorbance continuously at 412 nm for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the increase in absorbance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Protocol: Traumatic Brain Injury Model
This protocol describes the evaluation of a morpholine derivative in a rat model of traumatic brain injury (TBI) to assess its neuroprotective effects in a living system.
-
Animal Model:
-
Use adult male rats.
-
Anesthetize the animals and mount them in a stereotaxic frame.
-
Induce TBI using a controlled cortical impact (CCI) device. This involves performing a craniotomy to expose the brain and then using a pneumatically controlled piston to create a defined cortical injury.
-
-
Drug Administration:
-
Prepare the test allylmorpholine derivative for intraperitoneal injection.
-
Administer the compound at various doses (e.g., 1, 10, or 50 mg/kg) at a set time point after the injury (e.g., 1 hour post-trauma).
-
Continue daily administration for a defined period (e.g., 6 days).
-
-
Behavioral Assessments:
-
Perform a battery of neurological tests to assess motor function, exploratory behavior, and anxiety levels.
-
Beam Walking Test: Evaluate motor coordination and balance by measuring the time taken and errors made while the rat traverses a narrow wooden beam.
-
Open Field Test: Assess locomotor activity and exploratory behavior by placing the animal in an open arena and tracking its movements.
-
Elevated Plus Maze: Measure anxiety-like behavior based on the animal's preference for the open versus the closed arms of the maze.
-
-
Data Analysis:
-
Compare the performance of the drug-treated TBI group with a vehicle-treated TBI group and a sham control group.
-
Statistical analysis (e.g., ANOVA) is used to determine if the compound significantly improves neurological outcomes.
-
Visualizations: Pathways and Workflows
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Caption: Nrf2 activation by a morpholine derivative to boost antioxidant defenses.
Experimental Workflow: Neuroprotective Agent Screening
Caption: A generalized workflow for the discovery of neuroprotective compounds.
Logical Relationship: Cholinesterase Inhibition at the Synapse
Caption: Morpholine derivative blocking AChE to increase acetylcholine signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury | Prikhodko | Drug development & registration [pharmjournal.ru]
Harnessing the Morpholine Scaffold: A Technical Guide to the Anticancer Potential of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticancer potential of compounds featuring the morpholine moiety. While specific research on derivatives of 2-Methyl-2-morpholinopropan-1-amine is not extensively available in public literature, the broader class of morpholine-containing compounds has demonstrated significant promise in oncology.[1][2] This document outlines the prevalent mechanisms of action, key signaling pathways, and detailed experimental protocols relevant to the evaluation of these compounds, serving as a foundational resource for researchers in the field.
The morpholine ring, a six-membered heterocycle with nitrogen and oxygen atoms, is a valuable pharmacophore in medicinal chemistry.[1][2] Its inclusion in molecular structures can enhance pharmacokinetic and pharmacodynamic properties, making it a key component in the design of novel therapeutic agents.[3] Several morpholine derivatives have been investigated for a range of pharmacological activities, including anticancer effects.[1]
Mechanisms of Anticancer Action
Morpholine-containing compounds exert their anticancer effects through various mechanisms, often by targeting key proteins and signaling pathways involved in tumor growth, proliferation, and survival.
1.1. Inhibition of Kinase Signaling Pathways
A primary mechanism of action for many morpholine derivatives is the inhibition of protein kinases that are crucial for cancer cell signaling.
1.1.1. PI3K/Akt/mTOR Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in various cancers.[4][5][6] Several morpholine-containing molecules have been developed as potent inhibitors of this pathway.[7] For instance, some derivatives function as dual PI3K/mTOR inhibitors, effectively shutting down Akt activation and downstream signaling.[4] This dual inhibition is a powerful strategy to modulate this critical cancer pathway.[4]
1.1.2. VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A study on morpholine-benzimidazole-oxadiazole derivatives revealed their potential as VEGFR-2 inhibitors.[8] By blocking VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby inhibiting their growth.[8]
1.2. Topoisomerase II Inhibition
Topoisomerases are enzymes that are critical for DNA replication and repair. Some novel substituted morpholine derivatives have been identified as potential inhibitors of topoisomerase II. By interfering with the function of this enzyme, these compounds can induce DNA damage and trigger cell death in cancer cells.
1.3. Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Certain morpholine-substituted quinazoline derivatives have been shown to induce apoptosis in cancer cells.[3][9] Mechanistic studies suggest that these compounds can arrest the cell cycle in the G1 phase and promote cell death through apoptotic pathways.[3][9]
Quantitative Data on Anticancer Activity
The anticancer efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for representative morpholine derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Morpholine-Benzimidazole-Oxadiazole Derivatives [8]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| 5h | HT-29 (Colon) | 3.103 ± 0.979 | NIH3T3 (Fibroblast) | 15.158 ± 0.987 |
Table 2: Anticancer Activity of Morpholine Substituted Quinazoline Derivatives [3][9]
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | SHSY-5Y (Neuroblastoma) IC50 (µM) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
Table 3: Anticancer Activity of Substituted Morpholine Derivatives
| Compound | MDA-MB-231 (Breast) IC50 (µg/mL) |
| M2 | 88.27 |
| M5 | 81.92 |
Experimental Protocols
The evaluation of the anticancer potential of novel compounds involves a series of in vitro assays. Below are detailed protocols for key experiments.
3.1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[10]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
3.3. Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target.
-
Principle: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding energy is calculated to estimate the binding affinity.
-
General Workflow:
-
Preparation of Receptor and Ligand: Obtain the 3D structure of the target protein (receptor) from a protein data bank and prepare the 3D structure of the morpholine derivative (ligand).
-
Docking Simulation: Use docking software to fit the ligand into the binding site of the receptor.
-
Scoring and Analysis: The software calculates a binding score or energy. The results are analyzed to identify the most stable binding pose and key interactions (e.g., hydrogen bonds). For example, molecular docking studies have been used to show that morpholine derivatives can effectively interact with the active site of VEGFR-2.[8]
-
Conclusion and Future Directions
The morpholine scaffold is a promising structural motif for the development of novel anticancer agents.[11] The versatility of the morpholine ring allows for the synthesis of diverse derivatives with a range of biological activities.[1] Current research highlights their potential to inhibit key cancer-related pathways, including PI3K/Akt/mTOR and VEGFR-2 signaling, as well as to induce apoptosis.
Future research in this area should focus on:
-
Synthesis of Novel Derivatives: Exploration of novel synthetic routes to create a wider range of morpholine-containing compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the morpholine scaffold to optimize anticancer activity and selectivity.
-
In Vivo Studies: Evaluation of the most promising compounds in animal models to assess their efficacy and safety.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the anticancer effects of these compounds.
By leveraging the information and protocols outlined in this guide, researchers can advance the discovery and development of potent and selective morpholine-based anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
The Dual Role of 2-Methyl-2-morpholinopropan-1-amine in Advanced Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-morpholinopropan-1-amine is a unique diamine featuring a sterically hindered primary amine and a tertiary amine incorporated within a morpholine ring. While its application in polymer chemistry is not extensively documented in publicly available literature, its molecular architecture suggests a compelling dual functionality, primarily in the synthesis of polyurethanes and polyureas. This technical guide explores the hypothetical, yet chemically sound, roles of this compound as both a chain extender and a catalyst. By drawing parallels with well-understood principles of polymer chemistry, this document provides a framework for its potential utilization in creating novel polymers with tailored properties for advanced applications, including in the pharmaceutical and biomedical fields.
The primary amine group offers a reactive site for incorporation into the polymer backbone, while the tertiary amine of the morpholine moiety can act as a catalyst, potentially influencing reaction kinetics and final polymer characteristics. The steric hindrance provided by the gem-dimethyl groups adjacent to the primary amine may also impart unique reactivity and influence the morphology of the resulting polymers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine | [1] |
| CAS Number | 173336-43-1 | [1] |
| Molecular Formula | C₈H₁₈N₂O | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Appearance | Liquid (at standard conditions) | [1] |
Hypothetical Role 1: Chain Extender in Polyurethane-Urea Synthesis
The primary amine of this compound can serve as a reactive site for chain extension of an isocyanate-terminated prepolymer. The reaction between the primary amine and the isocyanate groups results in the formation of urea linkages, which typically form hard segments in the resulting polyurethane-urea copolymer. These hard segments can impart improved thermal and mechanical properties to the polymer.[2][3] The steric hindrance around the primary amine may influence the reaction rate compared to unhindered primary amines.[4]
Experimental Protocol: Synthesis of a Polyurethane-Urea using this compound as a Chain Extender
This protocol is adapted from established procedures for polyurethane-urea synthesis with diamine chain extenders.[4][5]
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol (dried under vacuum)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound (as chain extender)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, charge PTMEG (e.g., 50 g, 25 mmol).
-
Heat the flask to 80°C under a gentle stream of nitrogen while stirring.
-
Add MDI (e.g., 12.5 g, 50 mmol) to the flask. The molar ratio of NCO:OH should be 2:1.
-
Maintain the reaction at 80°C for 2-3 hours with continuous stirring to form the isocyanate-terminated prepolymer.
-
Cool the prepolymer to approximately 40°C and dissolve it in anhydrous DMAc to achieve a 30% (w/w) solution.
-
-
Chain Extension:
-
Prepare a solution of this compound (e.g., 3.96 g, 25 mmol) in anhydrous DMAc.
-
Slowly add the diamine solution to the stirred prepolymer solution at room temperature under a nitrogen atmosphere.
-
Continue stirring for 2-4 hours. The viscosity of the solution will increase as the polymer chain grows.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as deionized water or methanol.
-
Wash the precipitated polymer thoroughly with the non-solvent to remove unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Workflow for Polyurethane-Urea Synthesis
Hypothetical Role 2: Catalyst in Polyurethane Formation
The tertiary amine within the morpholine ring of this compound can act as a catalyst for the urethane-forming reaction (gelling reaction) between a polyol and a diisocyanate.[1][6][7] Tertiary amine catalysts are known to activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[1]
Catalytic Mechanism
Two primary mechanisms are proposed for tertiary amine catalysis in polyurethane formation:
-
Baker's Mechanism: The tertiary amine forms a complex with the isocyanate, which then reacts with the alcohol.[6]
-
Farkas's Mechanism: The tertiary amine forms a hydrogen-bonded complex with the alcohol, increasing its nucleophilicity for the attack on the isocyanate.[6]
Given the structure of this compound, both mechanisms are plausible.
When used as a chain extender, the catalytic activity of the morpholine group would be an inherent feature, potentially leading to an auto-catalytic system. This could be advantageous in formulations where external catalysts are undesirable.
Quantitative Data and Characterization
While no specific data exists for polymers synthesized with this compound, Table 2 provides a summary of expected properties and characterization techniques based on analogous polyurethane-urea systems.[2][8]
| Parameter | Expected Range/Value | Characterization Technique |
| Molecular Weight (Mn) | 20,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (Tg) | -50°C to 100°C | Differential Scanning Calorimetry (DSC) |
| Tensile Strength | 5 - 50 MPa | Tensile Testing |
| Elongation at Break | 200 - 800% | Tensile Testing |
| Urea C=O Stretch | ~1640 cm⁻¹ | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Urethane C=O Stretch | ~1730 cm⁻¹ (free), ~1705 cm⁻¹ (H-bonded) | Fourier-Transform Infrared Spectroscopy (FTIR) |
Potential Applications in Drug Development
Polymers containing morpholine moieties are of interest in the biomedical field due to their hydrophilicity and pH-responsiveness.[9] Polyurethanes and polyureas are known for their biocompatibility and tunable mechanical properties. The incorporation of this compound into polymer backbones could lead to the development of novel materials for:
-
Drug Delivery Systems: The pH-responsive nature of the morpholine group could be exploited for controlled drug release in specific physiological environments.
-
Biocompatible Coatings: Polyurethane-ureas can form tough, flexible coatings for medical devices.
-
Tissue Engineering Scaffolds: The mechanical properties of the resulting polymers could be tailored to mimic those of biological tissues.
Conclusion
Although not a widely studied compound in polymer science, this compound presents intriguing possibilities due to its dual-functional nature. Its potential as both a chain extender, introducing urea linkages and a morpholine moiety, and as an inherent catalyst for urethane formation warrants further investigation. The experimental protocols and characterization data presented in this guide, based on established polymer chemistry principles, provide a solid foundation for researchers to explore the synthesis and application of novel polymers derived from this unique diamine. Such research could unlock new materials with advanced properties suitable for a range of applications, particularly in the pharmaceutical and biomedical sectors.
References
- 1. nbinno.com [nbinno.com]
- 2. idosi.org [idosi.org]
- 3. dl.openaccess.ir [dl.openaccess.ir]
- 4. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. poliuretanos.com.br [poliuretanos.com.br]
- 7. Mechanism and catalysis of urethane formation [ebrary.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Step-by-step protocol for reductive amination synthesis of 2-Methyl-2-morpholinopropan-1-amine
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-2-morpholinopropan-1-amine. The described method utilizes a reductive amination reaction, a cornerstone of medicinal chemistry and drug development for the formation of carbon-nitrogen bonds. This protocol is intended for researchers, scientists, and drug development professionals. The procedure involves the reaction of 2-methyl-2-morpholinopropanal with an ammonia source, followed by reduction with a suitable hydride reagent. This document outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Quantitative data is summarized in tabular format, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.
Introduction
This compound is a valuable building block in the synthesis of pharmaceutical compounds and other biologically active molecules.[1] Its structure, featuring a morpholine moiety and a primary amine, provides a versatile scaffold for further chemical modifications. Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds.[1][2] This process involves the initial formation of an imine or enamine intermediate from the reaction of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine. This one-pot reaction is often preferred due to its operational simplicity and the commercial availability of a wide range of starting materials and reducing agents.
This protocol details the synthesis of this compound from 2-methyl-2-morpholinopropanal using ammonia as the nitrogen source and sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for reductive aminations.[2]
Experimental Protocol
Materials and Equipment
Reagents:
-
2-Methyl-2-morpholinopropanal
-
Ammonium acetate (or aqueous ammonia)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for salt formation, optional)
-
Diethyl ether (for salt precipitation, optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer
-
Mass spectrometer
Synthesis Procedure
Step 1: Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methyl-2-morpholinopropanal (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
Add ammonium acetate (2.0-3.0 eq) to the solution. Alternatively, a solution of ammonia in methanol can be used.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
Step 2: Reductive Amination
-
Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture in portions over 15-20 minutes. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
Step 3: Workup and Extraction
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification and Characterization
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.
-
Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-Methyl-2-morpholinopropanal | 1.0 eq |
| Ammonium Acetate | 2.5 eq |
| Sodium Triacetoxyborohydride | 1.3 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 - 4 hours |
| Purification | |
| Method | Silica Gel Column Chromatography |
| Eluent System | Dichloromethane/Methanol Gradient |
| Expected Yield | 70-85% |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Gabriel Synthesis of 2-Methyl-2-morpholinopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of 2-Methyl-2-morpholinopropan-1-amine, a primary amine with potential applications as an intermediate in pharmaceutical synthesis.[1] The described methodology utilizes the Gabriel synthesis, a robust method for the preparation of primary amines that effectively avoids the common issue of over-alkylation.[2][3] The synthesis involves a three-step process: the preparation of the intermediate alcohol, 2-methyl-2-morpholinopropan-1-ol; its conversion to the corresponding alkyl halide, 1-chloro-2-methyl-2-morpholinopropane; and finally, the Gabriel synthesis to yield the target primary amine.
Chemical Properties and Data
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Target Product | 2-methyl-2-morpholin-4-ylpropan-1-amine | 173336-43-1 | C₈H₁₈N₂O | 158.24 |
| Intermediate 1 | 2-methyl-2-morpholinopropan-1-ol | Not available | C₈H₁₇NO₂ | 159.23 |
| Intermediate 2 | 1-chloro-2-methyl-2-morpholinopropane | Not available | C₈H₁₆ClNO | 177.67 |
| Reagent | Phthalimide | 85-41-6 | C₈H₅NO₂ | 147.13 |
| Reagent | Potassium Hydroxide | 1310-58-3 | KOH | 56.11 |
| Reagent | Hydrazine hydrate | 7803-57-8 | H₆N₂O | 50.06 |
Reaction Pathway Overview
The overall synthetic scheme is depicted below. The process begins with the synthesis of an amino alcohol, which is then halogenated to provide the substrate for the Gabriel synthesis.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-methyl-2-morpholinopropan-1-ol
This procedure details the ring-opening of isobutylene oxide with morpholine to form the precursor alcohol.
Materials:
-
Morpholine
-
Isobutylene oxide (2,2-dimethyloxirane)
-
Ethanol (or another suitable protic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve morpholine (1.0 equivalent) in ethanol.
-
To the stirred solution, add isobutylene oxide (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 80-90%
Step 2: Synthesis of 1-chloro-2-methyl-2-morpholinopropane
This protocol describes the conversion of the synthesized alcohol to the corresponding primary alkyl chloride.
Materials:
-
2-methyl-2-morpholinopropan-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2-morpholinopropan-1-ol (1.0 equivalent) in anhydrous diethyl ether or dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution via a dropping funnel. If pyridine is used, it should be added to the alcohol solution before the addition of thionyl chloride.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl chloride.
-
The product can be purified by vacuum distillation.
Expected Yield: 70-85%
Step 3: Gabriel Synthesis of this compound
This final stage involves the N-alkylation of potassium phthalimide and subsequent hydrazinolysis.
Materials:
-
1-chloro-2-methyl-2-morpholinopropane
-
Potassium phthalimide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
Part A: N-Alkylation
-
In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Add 1-chloro-2-methyl-2-morpholinopropane (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The steric hindrance of the neopentyl-like halide may necessitate longer reaction times or higher temperatures.[4]
-
Monitor the formation of the N-alkylated phthalimide intermediate by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
Part B: Hydrazinolysis (Ing-Manske Procedure) [2][5]
-
Suspend the crude N-(2-methyl-2-morpholinopropan-1-yl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to dissolve the desired amine and precipitate any remaining phthalhydrazide.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Make the filtrate basic by adding a concentrated solution of sodium hydroxide or potassium hydroxide.
-
Extract the liberated primary amine with diethyl ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.
-
The final product, this compound, can be purified by distillation.
Expected Yield: 50-70% (may be lower due to steric hindrance).
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the target amine.
References
Application Notes and Protocols for the Synthesis of 2-Methyl-2-morpholinopropan-1-amine
Introduction
2-Methyl-2-morpholinopropan-1-amine is a substituted amine derivative incorporating a morpholine moiety, a common scaffold in medicinal chemistry recognized for enhancing the physicochemical properties of drug candidates. This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery and development. This document outlines a detailed, three-step synthetic pathway for the preparation of this compound, commencing with the nucleophilic ring-opening of an epoxide, followed by a Mitsunobu reaction and subsequent hydrazinolysis. The protocols provided are intended for researchers and scientists in the field of organic synthesis and medicinal chemistry.
Synthetic Pathway Overview
The synthesis of the target compound, this compound, is accomplished via a three-step process. The initial step involves the ring-opening of isobutylene oxide with morpholine to generate the key intermediate, 1-morpholino-2-methylpropan-2-ol. The subsequent step converts the tertiary alcohol of this intermediate into a primary amine. This is achieved through a two-stage process: a Mitsunobu reaction with phthalimide to form an N-alkylphthalimide, followed by the Ing-Manske procedure (hydrazinolysis) to release the desired primary amine.[1][2]
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-morpholino-2-methylpropan-2-ol
This procedure details the nucleophilic ring-opening of isobutylene oxide with morpholine to yield the tertiary alcohol intermediate.
Materials:
-
Morpholine
-
Isobutylene oxide
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq) and methanol (100 mL).
-
Stir the solution at room temperature until the morpholine is fully dissolved.
-
Add isobutylene oxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-morpholino-2-methylpropan-2-ol as a colorless oil.
Step 2: Synthesis of N-(2-methyl-2-morpholinopropyl)phthalimide via Mitsunobu Reaction
This protocol describes the conversion of the tertiary alcohol to an N-alkylphthalimide using Mitsunobu conditions. Note that Mitsunobu reactions with tertiary alcohols can be challenging and may require optimization.[3]
Materials:
-
1-morpholino-2-methylpropan-2-ol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 1-morpholino-2-methylpropan-2-ol (1.0 eq), phthalimide (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (100 mL).[4]
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over 30 minutes.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts. This should yield N-(2-methyl-2-morpholinopropyl)phthalimide.
Step 3: Synthesis of this compound via Hydrazinolysis
This final step involves the cleavage of the phthalimide group to liberate the primary amine, a procedure known as the Ing-Manske procedure.[1][2]
Materials:
-
N-(2-methyl-2-morpholinopropyl)phthalimide
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve the N-(2-methyl-2-morpholinopropyl)phthalimide (1.0 eq) in ethanol (100 mL).
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours. During this time, a white precipitate of phthalhydrazide will form.[1]
-
After cooling to room temperature, filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The residue can be further purified by distillation or by dissolving in an appropriate solvent and washing with water to remove any remaining water-soluble impurities, followed by drying and evaporation of the solvent to yield the final product, this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound. Yields are hypothetical and may vary based on experimental conditions and optimization.
| Step | Reaction | Reactant 1 | Reactant 2 | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Epoxide Ring-Opening | Morpholine (1.0 eq) | Isobutylene Oxide (1.2 eq) | - | MeOH | Reflux | 12-18 | 75-85 |
| 2 | Mitsunobu Reaction | 1-morpholino-2-methylpropan-2-ol (1.0 eq) | Phthalimide (1.5 eq) | PPh₃ (1.5 eq), DIAD (1.5 eq) | THF | 0 to RT | 12-24 | 40-60* |
| 3 | Hydrazinolysis | N-(2-methyl-2-morpholinopropyl)phthalimide (1.0 eq) | Hydrazine Hydrate (5.0 eq) | - | EtOH | Reflux | 4-6 | 80-90 |
*Note: The yield for the Mitsunobu reaction on a tertiary alcohol can be variable and may require optimization.
References
Application Notes and Protocols for 2-Methyl-2-morpholinopropan-1-amine in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-morpholinopropan-1-amine is a sterically hindered primary amine featuring a morpholine moiety. While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structural features suggest significant potential as an organocatalyst. The presence of a primary amine allows for the formation of enamine or iminium ion intermediates, crucial for various carbon-carbon bond-forming reactions. The bulky gem-dimethyl group and the morpholine ring can provide a unique steric and electronic environment, potentially influencing stereoselectivity and reaction rates.
These application notes provide hypothetical protocols for the use of this compound as a catalyst in several key organic transformations, based on the known reactivity of structurally similar amines. The provided methodologies are intended to serve as a starting point for researchers and will require experimental validation and optimization.
Catalytic Applications
Based on the reactivity of analogous sterically hindered primary amines and morpholine derivatives, this compound is proposed as a catalyst for the following reactions:
-
Aldol Condensation: Catalyzing the reaction between a ketone and an aldehyde to form a β-hydroxy ketone.
-
Michael Addition: Facilitating the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Knoevenagel Condensation: Promoting the reaction between an aldehyde or ketone and an active methylene compound.
The general catalytic cycle for these amine-catalyzed reactions often involves the formation of a nucleophilic enamine from a carbonyl compound and the amine catalyst, or the formation of an electrophilic iminium ion from an α,β-unsaturated carbonyl compound.
Data Presentation: Hypothetical Performance in Catalytic Reactions
The following table summarizes the expected performance of this compound as a catalyst in selected organic reactions. These values are extrapolated from data reported for reactions catalyzed by structurally similar amines and should be considered as starting points for optimization.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |
| Aldol Condensation | Cyclohexanone | 4-Nitrobenzaldehyde | 10 - 20 | DMSO | Room Temp. | 24 - 48 | 85 - 95 | [General primary amine catalysis] |
| Michael Addition | Acetone | Nitrostyrene | 10 | Dichloromethane | Room Temp. | 12 - 24 | 90 - 98 | [Sterically hindered amine catalysis] |
| Knoevenagel Condensation | Benzaldehyde | Malononitrile | 5 - 10 | Ethanol | Reflux | 1 - 2 | 92 - 98 | [Amine-catalyzed condensation] |
Experimental Protocols
Note: These protocols are hypothetical and require experimental validation.
Protocol 1: Aldol Condensation of Cyclohexanone and 4-Nitrobenzaldehyde
Objective: To synthesize 2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one using this compound as a catalyst.
Materials:
-
This compound
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (5 mL) at room temperature, add cyclohexanone (5.0 mmol, 5.0 equiv.).
-
Add this compound (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
Expected Outcome:
-
Yield: 85-95%
-
The product may be a mixture of diastereomers.
Protocol 2: Michael Addition of Acetone to Nitrostyrene
Objective: To synthesize 5-nitro-4-phenylpentan-2-one via a Michael addition catalyzed by this compound.
Materials:
-
This compound
-
Nitrostyrene
-
Acetone, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of nitrostyrene (1.0 mmol) in anhydrous dichloromethane (5 mL) at room temperature, add anhydrous acetone (10.0 mmol, 10.0 equiv.).
-
Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction by adding 1 M HCl (5 mL).
-
Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
Expected Outcome:
-
Yield: 90-98%
Protocol 3: Knoevenagel Condensation of Benzaldehyde and Malononitrile
Objective: To synthesize 2-benzylidenemalononitrile using this compound as a catalyst.
Materials:
-
This compound
-
Benzaldehyde
-
Malononitrile
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol, 1.1 equiv.) in ethanol (10 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the solution.
-
Heat the reaction mixture to reflux and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Expected Outcome:
-
Yield: 92-98%
Visualizations
General Workflow for Catalyst Application
Caption: General experimental workflow for using the catalyst.
Proposed Catalytic Cycle for Aldol Reaction
Caption: Proposed enamine-based catalytic cycle for the Aldol reaction.
Conclusion
This compound holds promise as a versatile, sterically hindered primary amine organocatalyst. The protocols and data presented herein, while based on analogous systems, provide a solid foundation for researchers to explore its catalytic activity in various C-C bond-forming reactions. Experimental validation is crucial to determine the optimal conditions and true efficacy of this catalyst. Its unique structural features may offer advantages in terms of reactivity and selectivity, making it a valuable addition to the organocatalyst toolbox for synthetic chemists in both academic and industrial settings.
Application Notes and Protocols for Screening the Biological Activity of 2-Methyl-2-morpholinopropan-1-amine
Introduction
2-Methyl-2-morpholinopropan-1-amine is a synthetic organic compound featuring a morpholine heterocycle. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects[1]. Given the therapeutic potential of this chemical class, a systematic screening approach is essential to elucidate the specific biological activities of novel derivatives like this compound.
These application notes provide a detailed experimental framework for the initial biological screening of this compound. The protocols herein describe a tiered approach, beginning with fundamental cytotoxicity assessments, followed by secondary assays targeting potential anti-inflammatory, anticancer, and neurological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Experimental Workflow
A tiered screening approach is recommended to efficiently characterize the biological profile of this compound. The workflow begins with a primary assessment of cytotoxicity to determine the compound's therapeutic window. Based on these results, secondary, more specific assays are conducted to investigate potential anti-inflammatory, anticancer, and neuroprotective/neuroactive properties.
Caption: Tiered screening workflow for this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Type | Assay | IC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney | MTT | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 75.4 ± 5.2 |
| A549 | Human Lung Carcinoma | XTT | 82.1 ± 6.8 |
| SH-SY5Y | Human Neuroblastoma | MTT | 95.3 ± 8.1 |
| RAW 264.7 | Mouse Macrophage | XTT | > 100 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Target | IC₅₀ (µM) |
| COX-1 Inhibition | Enzyme | > 100 |
| COX-2 Inhibition | Enzyme | 45.7 ± 3.9 |
| iNOS Inhibition | Enzyme | 68.2 ± 5.5 |
Table 3: Anticancer Activity of this compound
| Cell Line | Assay | Parameter | EC₅₀ (µM) |
| HepG2 | Proliferation | Growth Inhibition | 62.5 ± 4.7 |
| A549 | Proliferation | Growth Inhibition | 71.9 ± 6.1 |
| HepG2 | Apoptosis | Caspase-3/7 Activity | 88.4 ± 7.3 |
Table 4: Neuroactivity Profile of this compound
| Assay Type | Target | Effect | Kᵢ or IC₅₀ (µM) |
| Radioligand Binding | Dopamine D2 Receptor | Antagonist | 15.2 ± 1.8 |
| Radioligand Binding | Serotonin 5-HT₂ₐ Receptor | Antagonist | 28.9 ± 2.5 |
| Ion Channel Flux | Voltage-gated Sodium Channels | No significant effect | > 100 |
Experimental Protocols
Primary Screening: Cytotoxicity Assays
1.1. MTT Assay for Cell Viability
This protocol is adapted for adherent cell lines to assess cytotoxicity based on mitochondrial reductase activity[2][3][4][5][6][7].
-
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Selected cell lines (e.g., HEK293, HepG2, SH-SY5Y)
-
96-well plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same solvent concentration as the compound).
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Secondary Screening: Anti-inflammatory Assays
2.1. Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay measures the inhibition of COX-1 and COX-2 enzymes[8][9][10][11][12].
-
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black plates
-
Fluorometric plate reader
-
-
Procedure:
-
In a 96-well plate, add assay buffer, COX enzyme (COX-1 or COX-2), and the fluorometric probe.
-
Add various concentrations of this compound or control inhibitors.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence kinetics over 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear phase) for each concentration.
-
Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value.
-
Secondary Screening: Anticancer Assays
3.1. Tumor Cell Proliferation Assay
This assay assesses the effect of the compound on the proliferation of cancer cell lines[13][14][15][16][17][18][19][20]. The XTT assay, which produces a water-soluble formazan, is a suitable alternative to the MTT assay[2][15][21].
-
Materials:
-
Cancer cell lines (e.g., HepG2, A549)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Complete culture medium
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol (Section 1.1).
-
Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Shake the plate gently and measure the absorbance at 450 nm (reference wavelength 650 nm).
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the EC₅₀ value.
-
Secondary Screening: Neuroactivity Assays
4.1. GPCR Radioligand Binding Assay
This assay determines the binding affinity of the compound to specific G-protein coupled receptors (GPCRs)[22][23][24][25][26].
-
Materials:
-
Cell membranes expressing the target GPCR (e.g., Dopamine D2, Serotonin 5-HT₂ₐ)
-
Radiolabeled ligand specific for the target receptor
-
This compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percent inhibition of radioligand binding versus the concentration of the test compound to determine the IC₅₀, which can be converted to the inhibitory constant (Kᵢ).
-
References
- 1. Buy this compound | 173336-43-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 11. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. diva-portal.org [diva-portal.org]
- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 16. noblelifesci.com [noblelifesci.com]
- 17. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Cell Proliferation Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. multispaninc.com [multispaninc.com]
- 25. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the HPLC Purification of 2-Methyl-2-morpholinopropan-1-amine
Introduction
This compound is a substituted morpholine derivative with potential applications as an intermediate in pharmaceutical synthesis.[1] Its structure, featuring a primary amine and a tertiary amine within the morpholine ring, necessitates robust purification methods to ensure high purity for subsequent synthetic steps and biological screening. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such polar, basic compounds.[2] This application note details two HPLC-based protocols: a reversed-phase method for general purification and a chiral separation method to resolve its enantiomers, a critical consideration for pharmaceutical development as enantiomers can exhibit different pharmacological and toxicological profiles.[3][4]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol [5][6] |
| Boiling Point (Predicted) | 225.8 ± 20.0 °C |
| LogP (Predicted) | 0.0559[5] |
| pKa (Predicted) | 9.5 (most basic) |
Part 1: Reversed-Phase HPLC Purification (Achiral)
This protocol is designed for the general purification of this compound from reaction mixtures and synthetic impurities. A C18 stationary phase is employed, and a mobile phase additive is used to ensure good peak shape for the basic analyte.
Experimental Protocol: Achiral Purification
1. Materials and Reagents:
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
2. Equipment:
-
Preparative HPLC system with a gradient pump and UV detector
-
C18 silica column (e.g., 10 µm, 250 x 21.2 mm)
-
Fraction collector
-
Rotary evaporator and lyophilizer
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Degas both mobile phases prior to use.
4. Sample Preparation:
-
Dissolve the crude sample in Mobile Phase A to a concentration of 10-20 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 50% B over 30 minutes |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL |
| Column Temperature | Ambient |
6. Post-Purification Processing:
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the acetonitrile using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.
Workflow for Achiral HPLC Purification
References
- 1. Buy this compound | 173336-43-1 [smolecule.com]
- 2. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. benchchem.com [benchchem.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Methyl-2-morpholinopropan-1-amine
Abstract
This document provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methyl-2-morpholinopropan-1-amine. Due to the absence of publicly available experimental mass spectra for this specific compound, this application note outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for aliphatic and cyclic amines, particularly N-substituted morpholine derivatives.[1] The predicted fragmentation data is crucial for researchers in drug discovery and development for the identification and structural elucidation of this compound and its analogues. A generalized protocol for acquiring the mass spectrum of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is also presented.
Introduction
This compound is a chemical compound with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol .[1][2] Its structure features a morpholine ring attached to a substituted propyl amine backbone. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is essential for its unambiguous identification in complex matrices, which is a common requirement in pharmaceutical and forensic laboratories.
Electron ionization mass spectrometry is a powerful analytical technique that provides detailed structural information about organic molecules through the analysis of their fragmentation patterns.[3] The fragmentation of a molecule is not random but follows predictable pathways primarily dictated by the stability of the resulting fragment ions. For amines, α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway due to the formation of a stable resonance-stabilized iminium cation.[4][5][6] In morpholine-containing compounds, fragmentation often involves cleavage of the bonds adjacent to the nitrogen atom and potential ring-opening pathways.[1]
Predicted Fragmentation Pattern
Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 158. This molecular ion will then undergo a series of fragmentation events, leading to the formation of several characteristic fragment ions. The most probable fragmentation pathways are described below.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the primary amine: The most favorable fragmentation is the cleavage of the C-C bond alpha to the primary amine nitrogen, with the loss of a methyl radical (•CH₃). This would result in a stable iminium ion.
-
Alpha-Cleavage adjacent to the morpholine nitrogen: Cleavage of the C-C bond alpha to the morpholine nitrogen is another expected fragmentation pathway. This can lead to the loss of the aminomethyl-dimethyl group.
-
Cleavage of the morpholine ring: The morpholine ring itself can undergo fragmentation. A common pathway for morpholine derivatives is the loss of the entire morpholine ring system or parts of it.
-
Loss of the aminomethyl group: Cleavage of the bond between the tertiary carbon and the CH₂NH₂ group would result in another stable carbocation.
The following table summarizes the predicted key fragment ions, their m/z values, and their proposed structures.
| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 158 | [C₈H₁₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 143 | [C₇H₁₅N₂O]⁺ | M⁺˙ - •CH₃ (Loss of a methyl group via α-cleavage) |
| 100 | [C₅H₁₀NO]⁺ | M⁺˙ - •C(CH₃)₂CH₂NH₂ |
| 86 | [C₄H₈NO]⁺ | Fragmentation of the morpholine ring |
| 71 | [C₄H₉N]⁺ | M⁺˙ - •CH₂N(CH₂)₂O |
| 58 | [C₃H₈N]⁺ | Cleavage leading to the [CH₂=N(CH₃)₂]⁺ ion or similar rearrangement |
| 44 | [CH₄N]⁺ | [CH₂=NH₂]⁺ from α-cleavage |
Note: The relative abundances of these ions are predicted and would need to be confirmed by experimental data.
Experimental Protocol: GC-MS Analysis
This section provides a general protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
- Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation:
- Gas Chromatograph: Agilent 7890B GC (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Ion Source: Electron Ionization (EI)
- Analyzer: Quadrupole
3. Chromatographic Conditions:
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injection Volume: 1 µL
- Injector Temperature: 250 °C
- Split Ratio: 20:1
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
4. Mass Spectrometer Conditions:
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Electron Energy: 70 eV
- Mass Range: m/z 40-400
- Scan Speed: 1000 amu/s
- Solvent Delay: 3 minutes
5. Data Analysis:
- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
- Extract the mass spectrum from the chromatographic peak corresponding to this compound.
- Identify the molecular ion peak and the major fragment ions.
- Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.
Visualizing the Fragmentation Pathway
The following diagrams illustrate the proposed fragmentation pathways and the experimental workflow.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This application note provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. The predicted fragmentation pathways, dominated by α-cleavage and ring fragmentation, offer a basis for the identification and structural elucidation of this compound in the absence of experimental data. The provided GC-MS protocol serves as a starting point for researchers to develop and validate a robust analytical method for this and related molecules. Experimental verification of this predicted fragmentation pattern is recommended for definitive structural confirmation.
References
Application Notes and Protocols for Novel Assays of 2-Methyl-2-morpholinopropan-1-amine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-morpholinopropan-1-amine is a synthetic organic compound featuring a morpholine heterocycle. The morpholine ring is a privileged scaffold in medicinal chemistry, known to be a component of various biologically active molecules.[1][2] Derivatives of morpholine have shown a wide range of pharmacological properties, including potential anticancer and neuroprotective effects.[3] This has led to increased interest in the development of novel therapeutic agents incorporating this moiety. To facilitate the discovery and development of drugs based on this compound and its analogs, robust and reliable assays for determining their biological activity are essential.
These application notes provide detailed protocols for two novel assays designed to characterize the potential anticancer and neuroprotective activities of this compound: a cell-based cytotoxicity assay using a cancer cell line and an enzyme inhibition assay for Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[1]
Assay 1: Cell Viability and Cytotoxicity Assay in Human Hepatocellular Carcinoma (HepG2) Cells
Principle:
This assay determines the cytotoxic effects of this compound on the human hepatocellular carcinoma cell line, HepG2. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. A reduction in formazan production in treated cells compared to control cells indicates a loss of cell viability and suggests cytotoxic activity of the test compound.
Experimental Protocol:
-
Cell Culture:
-
Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or a suitable solvent like DMSO.
-
Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
-
Cell Seeding:
-
Harvest HepG2 cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed 1 x 10^4 cells per well in a 96-well microplate in a final volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium from each well.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing the same concentration of solvent as the treated wells (vehicle control), and untreated cells (negative control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Presentation:
The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated from a dose-response curve.
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0.850 | 100 |
| 0.1 | 0.835 | 98.2 |
| 1 | 0.790 | 92.9 |
| 10 | 0.620 | 72.9 |
| 50 | 0.350 | 41.2 |
| 100 | 0.150 | 17.6 |
Experimental Workflow:
Caption: Workflow for the cell viability and cytotoxicity assay.
Assay 2: Monoamine Oxidase B (MAO-B) Inhibition Assay
Principle:
This assay measures the ability of this compound to inhibit the activity of the enzyme Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the metabolic degradation of monoamine neurotransmitters. The assay utilizes a fluorometric method where a non-fluorescent substrate is converted by MAO-B into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO-B activity. A decrease in the rate of fluorescence in the presence of the test compound indicates inhibition of the enzyme.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10X MAO-B reaction buffer (e.g., 1 M potassium phosphate, pH 7.4).
-
Reconstitute recombinant human MAO-B enzyme to a stock concentration of 1 mg/mL in reaction buffer.
-
Prepare a stock solution of a suitable fluorogenic MAO-B substrate (e.g., Amplex Red reagent) and horseradish peroxidase (HRP) in a suitable buffer as per the manufacturer's instructions.
-
Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or DMSO.
-
Prepare serial dilutions of the test compound in reaction buffer.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well microplate, add 20 µL of the compound dilutions to the respective wells.
-
Include wells for a known MAO-B inhibitor as a positive control (e.g., selegiline), a vehicle control, and a no-enzyme control (blank).
-
Add 20 µL of the diluted MAO-B enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Prepare a working solution of the fluorogenic substrate and HRP in reaction buffer.
-
Initiate the reaction by adding 60 µL of the substrate working solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) every minute for 30 minutes at 37°C.
-
Data Presentation:
The rate of the reaction (slope of the fluorescence intensity versus time) is calculated for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the compound to the vehicle control. The IC50 value can be calculated from a dose-response curve.
| Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |
| Vehicle Control | 500 | 0 |
| 0.1 | 480 | 4 |
| 1 | 410 | 18 |
| 10 | 250 | 50 |
| 50 | 100 | 80 |
| 100 | 25 | 95 |
Experimental Workflow:
Caption: Workflow for the MAO-B enzyme inhibition assay.
Potential Signaling Pathway Modulation
Based on the known activities of morpholine-containing compounds, this compound could potentially modulate signaling pathways involved in cell survival and apoptosis, which is relevant to its potential anticancer activity. One such pathway is the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
References
Application of 2-Methyl-2-morpholinopropan-1-amine in the synthesis of polyurethane
Application Notes and Protocols for Amine-Catalyzed Polyurethane Synthesis
Note on the Catalyst: Due to a lack of specific documented applications for 2-Methyl-2-morpholinopropan-1-amine in polyurethane synthesis, this document utilizes N-Ethylmorpholine (NEM) as a representative morpholine-based tertiary amine catalyst. The principles, mechanisms, and protocols described herein are broadly applicable to tertiary amine catalysts of this class and serve as a guide for researchers, scientists, and drug development professionals.
Application Notes
Tertiary amines are widely employed as catalysts in the synthesis of polyurethanes to control the reaction rates of isocyanate with polyols (gelling reaction) and water (blowing reaction).[1][2] The balance between these two reactions is critical in determining the final properties of the polyurethane foam, such as its density, hardness, and cellular structure.[1][3]
N-Ethylmorpholine (NEM) is a medium-strength tertiary amine catalyst commonly used in the production of both flexible and rigid polyurethane foams.[4][5] It is particularly effective in the synthesis of polyester-based flexible foams, where it promotes good surface cure and skin formation.[4][6] The catalytic activity of NEM persists after the initial foam rise, which aids in maximizing the expansion of the bubble holes.[4][5] In addition to its catalytic role, NEM can also function as a solvent for various resins and oils.[4][7]
The selection of an amine catalyst has a significant impact on the thermomechanical and cytotoxic properties of the resulting polyurethane foam.[8] While effective as catalysts, some tertiary amines can be toxic and cause skin irritation.[8] Therefore, careful consideration of the catalyst's properties and handling requirements is essential, especially for biomedical applications.
Physicochemical Properties of N-Ethylmorpholine
| Property | Value |
| Appearance | Colorless transparent liquid[5] |
| Odor | Strong, ammonia-like |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.2 g/mol [5] |
| Density (at 20°C) | 0.91 - 0.92 g/mL[4][5] |
| Boiling Point | 138.3 - 139.0°C[4] |
| Flash Point | 27 - 32°C[4][5] |
| Water Solubility | Miscible/Soluble[4] |
Impact of N-Ethylmorpholine on Polyurethane Foam Properties
| Property | Effect of N-Ethylmorpholine |
| Reaction Rate | Acts as a medium-strength catalyst, influencing both gelling and blowing reactions.[4][5] |
| Foam Structure | Promotes good skin formation, especially in polyester-based foams.[4][6] |
| Surface Cure | Enhances surface curing of flexible polyester foams.[4] |
| Cell Structure | Strong catalytic effect after foam rise helps in maximizing bubble hole expansion.[4][5] |
| Applications | Polyester-based slabstock, high resilience (HR) molded flexible foams, and rigid packaging foams.[4] |
Experimental Protocols
Protocol 1: Synthesis of Flexible Polyurethane Foam
This protocol describes a general method for synthesizing a flexible polyurethane foam using N-Ethylmorpholine as a catalyst. The ratios of the components can be adjusted to achieve desired foam properties.
Materials:
-
Polyether polyol (e.g., PPG, molecular weight 3000-5000)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water (blowing agent)
-
Silicone surfactant
-
N-Ethylmorpholine (NEM) (catalyst)
-
Stannous octoate or Dibutyltin dilaurate (co-catalyst, optional)
-
Disposable cups and mixing stick
-
Fume hood
-
Scale
Procedure:
-
Preparation of the Polyol Premix:
-
In a disposable cup, accurately weigh the polyether polyol.
-
Add the deionized water, silicone surfactant, and N-Ethylmorpholine to the polyol.
-
Mix the components thoroughly for 30-60 seconds until a homogeneous mixture is obtained.
-
-
Addition of Isocyanate and Foaming:
-
Place the cup with the polyol premix in a fume hood.
-
Add the required amount of isocyanate (TDI or MDI) to the premix.
-
Immediately and vigorously mix the components for 5-10 seconds.
-
Allow the mixture to expand freely in the cup. The foam will rise and then cure.
-
The foam should be allowed to cure for at least 24 hours at room temperature before handling and characterization.
-
Typical Formulation:
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 100 |
| Deionized Water | 2.0 - 5.0 |
| Silicone Surfactant | 0.5 - 1.5 |
| N-Ethylmorpholine (NEM) | 0.1 - 1.0 |
| Stannous Octoate (optional) | 0.1 - 0.5 |
| Isocyanate (TDI or MDI) | Stoichiometric amount (Isocyanate Index: 100-110) |
Visualizations
Caption: Catalytic cycle of urethane formation with a tertiary amine catalyst.
Caption: Step-by-step workflow for laboratory synthesis of polyurethane foam.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. bdmaee.net [bdmaee.net]
- 3. mdpi.com [mdpi.com]
- 4. NEM, N-ethylmorpholine - Specialty Amines - Green Amines Ltd [greenamines.com]
- 5. newtopchem.com [newtopchem.com]
- 6. poliuretanos.com.br [poliuretanos.com.br]
- 7. nbinno.com [nbinno.com]
- 8. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a High-Throughput Screening to Identify Potential Enzymatic Inhibition by 2-Methyl-2-morpholinopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-morpholinopropan-1-amine is a synthetic organic compound featuring a morpholine moiety, a common scaffold in medicinal chemistry.[1] While its direct enzymatic targets are not yet fully elucidated, numerous morpholine derivatives have demonstrated inhibitory activity against a range of important enzyme classes. These include, but are not limited to, acetylcholinesterase (AChE), monoamine oxidases (MAO-A and MAO-B), cyclooxygenases (COX-1 and COX-2), carbonic anhydrases, urease, and phosphoinositide 3-kinases (PI3Ks).[2][3][4][5][6] Therefore, a primary investigation into the bioactivity of this compound should involve a screening protocol to identify potential enzymatic inhibition across this panel of likely targets.
These application notes provide a comprehensive protocol for a high-throughput screening assay to determine the inhibitory potential of this compound against a panel of candidate enzymes. The protocol is designed to be adaptable for various enzyme-substrate systems and is followed by a generic, more detailed protocol for a single enzyme inhibition assay that can be implemented once a primary target is identified.
High-Throughput Screening (HTS) Protocol
This protocol outlines a general workflow for screening this compound against a panel of selected enzymes. The specific substrates and detection methods will vary depending on the enzyme.
Experimental Workflow for High-Throughput Screening
References
- 1. Buy this compound | 173336-43-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antitumor Activity of 2-Morpholino-4-anilinoquinoline Derivatives
A Note on the Investigated Compound: Initial searches for in vitro studies on 2-Methyl-2-morpholinopropan-1-amine did not yield specific data on cancer cell lines. The following application notes and protocols are based on published studies of a structurally related class of compounds, 2-morpholino-4-anilinoquinoline derivatives , which have demonstrated significant antitumor effects in hepatocellular carcinoma (HepG2) cells. These notes are intended to provide a framework for researchers, scientists, and drug development professionals working with morpholine-containing compounds.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties. The incorporation of a morpholine ring, a common motif in medicinal chemistry, can enhance the pharmacological profile of these molecules. This document details the in vitro effects of novel 2-morpholino-4-anilinoquinoline derivatives on the HepG2 human hepatocellular carcinoma cell line. The presented data demonstrates their potential as cytotoxic agents that can induce cell cycle arrest and necrotic cell death.
Data Presentation
The cytotoxic activity of the synthesized 2-morpholino-4-anilinoquinoline derivatives was evaluated against the HepG2 cancer cell line. The half-maximal inhibitory concentration (IC50) and cell viability at different concentrations are summarized below.
Table 1: IC50 Values of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells
| Compound | IC50 (µM) |
| 3c | 11.42 ± 0.01 |
| 3d | 8.50 ± 0.08 |
| 3e | 12.76 ± 0.07 |
| Sorafenib (Control) | 5.20 ± 0.07 |
Data represents the mean ± standard deviation of triplicate experiments.[1][2][3][4]
Table 2: Cell Viability of HepG2 Cells after 72-hour Treatment
| Compound | Concentration (µM) | Cell Viability (%) |
| 3c | 3 | ~85% |
| 30 | ~45% | |
| 3d | 3 | ~60% |
| 30 | ~35% | |
| 3e | 3 | ~80% |
| 30 | ~40% | |
| Sorafenib (Control) | 3 | ~90% |
| 30 | ~30% |
Cell viability was determined using the MTT assay and is expressed as a percentage relative to untreated control cells.[2][5]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
HepG2 cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-morpholino-4-anilinoquinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated and vehicle-treated (DMSO) wells as controls.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[2][5][6]
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis/Necrosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their respective IC50 and a higher concentration (e.g., 20 µM) for 72 hours. Include untreated controls.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][10]
-
Analyze the samples by flow cytometry within one hour. Differentiate cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
3. Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
Procedure:
-
Seed 2 x 10⁵ HepG2 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.[12]
-
Incubate the cells at 4°C for at least 2 hours for fixation.[11][13]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Annexin V/PI Apoptosis and Necrosis Assay.
Caption: Proposed mechanism of action for the studied compounds.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Methyl-2-morpholinopropan-1-amine
Technical Support Center: Synthesis of 2-Methyl-2-morpholinopropan-1-amine
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common and practical synthetic routes for this compound are:
-
Reductive Amination: This involves the reaction of 2-methyl-2-morpholinopropanal with ammonia and a reducing agent. It is often a one-pot reaction that is efficient for primary amine synthesis.
-
Alkylation of Morpholine: This route uses morpholine as a nucleophile to react with a suitable alkyl halide, such as 1-chloro-2-methyl-2-aminopropane, under basic conditions.[1]
-
Gabriel Synthesis: This method can also be employed, utilizing potassium phthalimide and an appropriate alkyl halide, followed by hydrolysis to yield the primary amine.[1]
Q2: I am observing a significant amount of a higher molecular weight impurity in my final product. What could it be?
A2: A common side reaction in reductive amination is the formation of a secondary amine byproduct, N-(2-methyl-2-morpholinopropyl)-2-methyl-2-morpholinopropan-1-amine, from the reaction of the desired primary amine product with the starting aldehyde, followed by reduction. To minimize this, it is advisable to use a stoichiometric excess of ammonia and to add the reducing agent portion-wise to keep the concentration of the primary amine low during the initial phase of the reaction.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete Imine Formation: The initial condensation of the aldehyde with ammonia to form the imine intermediate may be inefficient. Ensure anhydrous conditions and consider gentle heating or allowing for a longer reaction time before adding the reducing agent.
-
Suboptimal Reducing Agent: The choice and activity of the reducing agent are critical. If using sodium cyanoborohydride or a similar agent, ensure it is fresh and active. For catalytic hydrogenation, check the catalyst's activity and ensure the system is free of poisons.
-
Inefficient Work-up and Purification: The product is a water-soluble amine, which can lead to losses during aqueous work-up. Minimize the volume of aqueous washes and consider back-extraction from the aqueous layers. Purification by distillation should be performed under high vacuum to prevent thermal decomposition.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, use a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) and visualize with a suitable stain such as ninhydrin, which is specific for primary amines. For GC-MS, a derivatization of the amine may be necessary to improve its volatility and chromatographic behavior.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via reductive amination of 2-methyl-2-morpholinopropanal.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Incomplete formation of the imine intermediate. 3. Presence of water in the reaction. | 1. Use a fresh batch of the reducing agent. 2. Allow the aldehyde and ammonia to stir for a longer duration before adding the reducing agent. Consider gentle heating. 3. Ensure all solvents and reagents are anhydrous. |
| Presence of Unreacted Aldehyde | 1. Insufficient amount of reducing agent. 2. Incomplete reaction. | 1. Use a slight excess of the reducing agent. 2. Extend the reaction time and monitor by TLC or GC-MS until the aldehyde is consumed. |
| Formation of Secondary Amine Byproduct | Reaction of the primary amine product with the starting aldehyde. | Use a larger excess of ammonia. Add the reducing agent slowly or in portions. |
| Product is Difficult to Purify | The product is a polar and relatively volatile compound. | Use high-vacuum distillation for purification. Avoid excessive heating. Alternatively, consider purification via salt formation and recrystallization. |
Quantitative Data Summary
The following table presents typical, though hypothetical, data for the synthesis of this compound via reductive amination. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Typical Yield | 65-75% | Based on the starting aldehyde. |
| Purity (after distillation) | >98% | As determined by GC-MS. |
| Major Impurity | Secondary Amine Byproduct | Typically <5% with optimized conditions. |
| Unreacted Aldehyde | <1% | With sufficient reducing agent and reaction time. |
Experimental Protocol: Reductive Amination
This protocol describes a plausible method for the synthesis of this compound from 2-methyl-2-morpholinopropanal.
Materials:
-
2-methyl-2-morpholinopropanal
-
Ammonia in methanol (7 N solution)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2-morpholinopropanal (1.0 eq) in anhydrous DCM.
-
Imine Formation: To the stirred solution, add a 7 N solution of ammonia in methanol (5.0 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic. Separate the layers and extract the aqueous layer with DCM (2x).
-
Basification and Extraction: Combine the aqueous layers and cool to 0 °C. Adjust the pH to >12 with 1 M NaOH. Extract the product with DCM (3x).
-
Drying and Concentration: Combine the organic layers from the basic extraction, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by high-vacuum distillation to obtain this compound as a colorless oil.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of 2-Methyl-2-morpholinopropan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-2-morpholinopropan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound can be synthesized through several methods, including the alkylation of morpholine, reductive amination, and the Gabriel synthesis.[1] Each method has its own advantages and challenges regarding starting materials, reaction conditions, and yield.
Q2: What is the molecular formula and IUPAC name for this compound?
A2: The molecular formula is C₈H₁₈N₂O.[1][2] The IUPAC name is 2-methyl-2-morpholin-4-ylpropan-1-amine.[2]
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Some reagents, like alkyl halides used in alkylation, can be hazardous, and their specific safety data sheets (SDS) should be consulted.
Q4: How can I purify the final product?
A4: Purification of the final amine product can typically be achieved through distillation or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. Washing with brine and drying over anhydrous sodium sulfate are common work-up steps before final purification.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or reagent concentration. - Side reactions consuming starting materials. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled to prevent side reactions.[4] - Experiment with different catalyst loadings or reagent stoichiometries. - Identify and minimize side reactions by adjusting reaction conditions. |
| Formation of Multiple Products | - Lack of regioselectivity. - Over-alkylation in alkylation reactions. - Side reactions due to high temperatures. | - In reactions with multiple reactive sites, consider using protecting groups to improve selectivity. - Use a controlled stoichiometry of the alkylating agent. - Lower the reaction temperature to minimize the formation of undesired byproducts.[4] |
| Difficult Product Isolation | - Product is highly soluble in the aqueous phase during work-up. - Emulsion formation during extraction. | - Saturate the aqueous layer with a salt like NaCl (brine) to decrease the polarity and improve extraction efficiency into an organic solvent. - Add a small amount of a different organic solvent or brine to break up emulsions. Centrifugation can also be effective. |
| Reaction Not Starting | - Inactive catalyst. - Low quality or degraded starting materials. - Insufficient activation energy. | - Ensure the catalyst is fresh and active. Some catalysts may require pre-activation. - Verify the purity of starting materials using analytical techniques like NMR or GC-MS. - Gently heat the reaction mixture to initiate the reaction, but be cautious of exothermic reactions.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments. These are generalized protocols and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis via Reductive Amination of 2-Methyl-2-morpholinopropanal
Reductive amination is a common method for forming amines from carbonyl compounds.[1] This protocol outlines the synthesis from a hypothetical precursor, 2-methyl-2-morpholinopropanal.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 2-methyl-2-morpholinopropanal in a suitable solvent like methanol.
-
Add an equimolar amount of ammonia in methanol (or another amine source).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase in vacuo to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Protocol 2: Synthesis via Alkylation of Morpholine
This method involves the reaction of morpholine with a suitable alkyl halide.[1]
Step 1: Reaction Setup
-
To a solution of morpholine in a solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃).
-
Add 1-amino-2-bromo-2-methylpropane (or a similarly suitable alkyl halide) dropwise to the stirred mixture at room temperature.
Step 2: Reaction
-
Heat the reaction mixture to 50-80°C and stir for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
Step 3: Work-up and Purification
-
Cool the mixture to room temperature and filter off the solid base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data on Related Syntheses
| Starting Materials | Reaction Type | Catalyst/Reagents | Conditions | Yield | Reference |
| 2-methyl-2-(4-morpholinyl)-1-(4-chloro-phenyl-)-1-acetone, Sodium methyl mercaptide | Phase Transfer Catalysis | Tetrabutylammonium bromide | 8 hours | 98% | [6] |
| Pyridinium salt, Morpholine | Nucleophilic Substitution | - | 50 °C, 48h in DMSO | 75% | [4] |
| Substituted benzyl chloride, Isobutyronitrile | Multi-step synthesis | Organic base, hydrolysis, Curtius rearrangement, catalytic hydrogenation | - | ~50% (total) | [7] |
| N-phenyl morpholine-2-one, Succinimide | Cross-dehydrogenative coupling | Copper(I) chloride, Acetic acid | 60 °C | 83% | [8] |
Visualizations
Caption: A plausible synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Buy this compound | 173336-43-1 [smolecule.com]
- 2. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents [patents.google.com]
- 7. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting guide for the reductive amination of morpholine derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the reductive amination of morpholine derivatives.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reductive amination reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
A: Low conversion in reductive amination can be attributed to several factors, primarily revolving around inefficient imine/iminium ion formation, issues with the reducing agent, or suboptimal reaction conditions.[1]
Troubleshooting Steps & Solutions:
-
Verify Imine/Iminium Ion Formation: The crucial first step is the formation of the imine or iminium ion intermediate. If this equilibrium is unfavorable, the reaction will not proceed.
-
Monitor the reaction: Use TLC or LC-MS to check for the disappearance of the starting carbonyl compound and the appearance of a new, less polar spot corresponding to the imine.
-
Acid Catalysis: Imine formation is often catalyzed by a mild acid.[1] If you are not using an acid catalyst, consider adding a catalytic amount of acetic acid (AcOH). Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic.[1]
-
Water Removal: The formation of the imine/iminium ion produces water. This water can hydrolyze the intermediate, pushing the equilibrium back towards the starting materials.[1] Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
-
Assess the Reducing Agent: The choice and quality of the reducing agent are critical for a successful reaction.
-
Reactivity: Ensure your reducing agent is suitable for the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often a good first choice as it does not readily reduce the starting aldehyde or ketone.[2] Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion over the carbonyl group, especially at a controlled pH.[3] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting carbonyl compound, leading to lower yields of the desired amine.[2][4] If using NaBH₄, it is best to pre-form the imine before adding the reducing agent.[2][4]
-
Quality and Stoichiometry: Hydride reagents can degrade over time, especially if not stored under anhydrous conditions. Test the activity of your reducing agent on a known substrate. Also, ensure you are using the correct stoichiometry; an excess of the reducing agent is often required.
-
-
Optimize Reaction Conditions:
-
Solvent: The solubility of all reactants is crucial.[1] Common solvents for reductive amination include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol (MeOH).[2] If solubility is an issue, consider changing the solvent system.
-
Temperature: Most reductive aminations are run at room temperature. However, for sluggish reactions, gentle heating may be beneficial. Conversely, if you observe side product formation, cooling the reaction may be necessary.
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Some reductive aminations can be slow and may require extended reaction times.
-
A general troubleshooting workflow for low product yield is illustrated below:
Caption: Troubleshooting workflow for low yield in reductive amination.
Problem 2: Formation of Side Products
Q: I am observing significant side product formation in my reductive amination. What are the common side reactions and how can I minimize them?
A: Side product formation is a common issue and can often be managed by carefully selecting your reagents and controlling the reaction conditions.
Common Side Reactions and Solutions:
| Side Product | Cause | Solution |
| Alcohol from Carbonyl Reduction | The reducing agent is too strong and reduces the starting aldehyde or ketone. This is common with NaBH₄.[4] | Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN, which are more selective for the iminium ion.[2] If using NaBH₄, ensure complete imine formation before adding the reducing agent. |
| Over-alkylation (for primary amines) | The secondary amine product reacts with another equivalent of the carbonyl compound and is further reduced to a tertiary amine. | Use an excess of the primary amine relative to the carbonyl compound to favor the formation of the desired secondary amine. |
| Aldol Condensation | Enolizable aldehydes or ketones can undergo self-condensation under acidic or basic conditions. | Maintain a neutral or slightly acidic pH. Add the reducing agent as soon as the imine is formed to trap it before other side reactions can occur. |
| Enamine Formation | For secondary amines, the enamine intermediate may be stable and not readily reduced. | Ensure sufficient acid catalyst is present to promote the formation of the more reactive iminium ion. |
| Cyanide Adducts | When using NaBH₃CN, there is a risk of forming cyanide-containing byproducts, especially under strongly acidic conditions which can generate HCN.[3] | Maintain a pH between 4 and 7. Consider using NaBH(OAc)₃ as a non-toxic alternative. |
A logical diagram illustrating the competition between desired reaction and side reactions is shown below:
Caption: Competing reaction pathways in reductive amination.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent should I choose for my reductive amination?
A: The choice of reducing agent depends on the reactivity of your substrates and the desired selectivity.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions over carbonyls. Tolerates a wide range of functional groups.[2] | Moisture sensitive. Not ideal for use in protic solvents like methanol.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions at controlled pH (4-7).[3] Stable in some protic solvents. | Highly toxic and can release HCN gas under acidic conditions.[3] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde or ketone.[2][4] Requires pre-formation of the imine. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" and atom-economical. Can be very effective.[3] | May reduce other functional groups (e.g., alkenes, nitro groups). The catalyst can be deactivated by the amine.[3] |
Q2: What is the optimal pH for a reductive amination?
A: The optimal pH is typically between 4 and 7. This is a compromise: a slightly acidic medium is needed to catalyze the dehydration of the hemiaminal to the imine/iminium ion, but a pH that is too low will protonate the amine starting material, making it non-nucleophilic.[1]
Q3: Can I run a reductive amination as a one-pot reaction?
A: Yes, one-pot reductive aminations are very common and efficient, especially when using a mild and selective reducing agent like sodium triacetoxyborohydride.[3] This avoids the need to isolate the often-unstable imine intermediate.
Q4: My morpholine derivative is a weak nucleophile. How can I improve the reaction?
A: For weakly nucleophilic amines, driving the imine formation equilibrium is key. You can try:
-
Using a Lewis acid catalyst, such as Ti(OiPr)₄ or ZnCl₂, to activate the carbonyl group.[2]
-
Increasing the concentration of the reactants.
-
Using a dehydrating agent to remove water as it is formed.
Q5: How do I purify my product after the reaction?
A: A typical workup involves quenching the reaction with an aqueous solution (e.g., saturated sodium bicarbonate), followed by extraction of the product into an organic solvent. The basic nature of the product amine means that it can be further purified by an acid-base extraction. Final purification is often achieved by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Reductive Amination of Morpholine with Cyclohexanone using Sodium Triacetoxyborohydride
This protocol describes the synthesis of 4-cyclohexylmorpholine.
Materials:
-
Cyclohexanone
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclohexanone (1.0 equiv) in DCE, add morpholine (1.1 equiv).
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equiv) can be added. Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 4-cyclohexylmorpholine.
Protocol 2: Reductive Amination of Morpholine with Benzaldehyde using Sodium Cyanoborohydride
This protocol details the synthesis of 4-benzylmorpholine.
Materials:
-
Benzaldehyde
-
Morpholine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzaldehyde (1.0 equiv) and morpholine (1.2 equiv) in methanol.
-
Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equiv) in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add saturated aqueous Na₂CO₃ to the residue to adjust the pH to >10.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the reductive amination of morpholine with various carbonyl compounds under different conditions.
| Carbonyl Compound | Reducing Agent | Solvent | Catalyst | Yield (%) |
| Cyclohexanone | NaBH(OAc)₃ | DCE | None | 99% |
| Benzaldehyde | NaBH₃CN | MeOH | Acetic Acid | ~90% |
| Acetone | H₂/Pd-C | EtOH | None | High |
| 4-Hydroxycyclohexanone | NaBH(OAc)₃ | DCM | Acetic Acid | High |
| Various Aldehydes | NaBH(OAc)₃ | EtOAc | None | 59-99% |
Yields are approximate and can vary based on specific reaction conditions and scale.
References
Overcoming challenges in the purification of 2-Methyl-2-morpholinopropan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Methyl-2-morpholinopropan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities include unreacted starting materials such as morpholine and 2-methyl-2-nitropropan-1-amine (if using a nitro-reduction route), by-products from reductive amination, and oxidation products.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry place, away from light and under an inert atmosphere (e.g., nitrogen or argon). Amines can be susceptible to oxidation and can absorb carbon dioxide from the air, so tightly sealed containers are crucial.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for separating and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and quantify impurities using an internal standard.[1]
Troubleshooting Guide
Issue 1: Low recovery after purification.
-
Potential Cause A: Inappropriate purification technique. The chosen method may not be suitable for the physicochemical properties of the target compound.
-
Solution A: Evaluate the polarity and volatility of this compound. For non-volatile amines, column chromatography or crystallization are generally effective. Vacuum distillation can be an option if the compound is thermally stable.
-
Potential Cause B: Compound loss during extraction. The compound may have significant solubility in the aqueous phase during workup.
-
Solution B: Adjust the pH of the aqueous layer to be more basic (pH > 10) to ensure the amine is in its free base form and less water-soluble. Use a more polar organic solvent for extraction or perform multiple extractions.
Issue 2: Persistent impurities observed in the final product.
-
Potential Cause A: Co-elution in chromatography. Impurities may have similar polarity to the target compound, leading to poor separation.
-
Solution A: Optimize the chromatographic conditions. For column chromatography, try a different solvent system with varying polarity or use a different stationary phase. For HPLC, adjust the mobile phase composition or gradient.[2]
-
Potential Cause B: Formation of azeotropes during distillation. Impurities may form an azeotrope with the product, making separation by distillation difficult.
-
Solution B: Consider alternative purification methods such as preparative chromatography or crystallization.
-
Potential Cause C: Isomeric impurities. Impurities with the same molecular weight but different structures can be challenging to separate.[3]
-
Solution C: High-resolution analytical techniques like high-performance liquid chromatography (HPLC) with a suitable chiral or polar column may be necessary to separate isomers.[4]
Issue 3: Difficulty with crystallization.
-
Potential Cause A: High solubility in the chosen solvent. The compound may be too soluble in the selected solvent, preventing precipitation.
-
Solution A: Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. An anti-solvent can also be added to induce precipitation.
-
Potential Cause B: Presence of oily impurities. Oily impurities can inhibit crystal formation.
-
Solution B: Attempt to remove oily impurities by treating the crude product with activated carbon or by performing a preliminary purification step like a short-path distillation or column chromatography.
Data Presentation
Table 1: Common Potential Impurities and Suggested Removal Methods
| Impurity Name | Potential Origin | Suggested Purification Method |
| Morpholine | Unreacted starting material | Aqueous wash, followed by distillation or column chromatography. |
| 2-Methyl-2-nitropropan-1-ol | Starting material in some synthetic routes | Column chromatography. |
| N-formylated amine | By-product of certain reductive aminations | Hydrolysis under basic conditions followed by extraction and chromatography. |
| Dimeric by-products | Side reaction during synthesis | Column chromatography or crystallization. |
Table 2: Purity Assessment Methods
| Analytical Technique | Typical Column/Conditions | Purpose |
| HPLC | C18 reversed-phase column with a gradient of acetonitrile and water.[2] | Purity determination and quantification of non-volatile impurities. |
| GC-MS | A non-polar capillary column (e.g., DB-5ms) with a temperature gradient. | Identification and quantification of volatile impurities. |
| ¹H NMR | 400 MHz or higher, using a deuterated solvent like CDCl₃ or DMSO-d₆. | Structural confirmation and purity assessment with an internal standard. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a suitable solvent. In a separate beaker, create a slurry of silica gel in the eluent.
-
Column Packing: Pack a glass column with the silica gel slurry. Ensure the packing is uniform to avoid channeling.
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for amines is a gradient of dichloromethane and methanol. The polarity can be gradually increased to elute the target compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
Navigating the Nuances of Primary Amine Synthesis: A Technical Guide to the Gabriel Synthesis
For immediate release:
Researchers, scientists, and drug development professionals now have access to a comprehensive technical support center designed to streamline the Gabriel synthesis of primary amines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on identifying and minimizing byproduct formation.
The Gabriel synthesis, a cornerstone in organic chemistry for the selective preparation of primary amines, can be prone to side reactions and purification challenges. This technical guide offers detailed experimental protocols, quantitative data analysis, and visual aids to empower researchers in optimizing their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the Gabriel synthesis and how are they formed?
A1: The most common byproduct depends on the cleavage method used to liberate the primary amine from the N-alkylphthalimide intermediate.
-
Hydrazinolysis (Ing-Manske Procedure): The primary byproduct is phthalhydrazide .[1] It is formed by the reaction of hydrazine with the N-alkylphthalimide, leading to the release of the desired primary amine. Phthalhydrazide is a solid precipitate, which can theoretically be easily removed by filtration.[1] However, in practice, its removal can be challenging.[2]
-
Acidic Hydrolysis: This method yields phthalic acid as the main byproduct.[3] The reaction requires harsh conditions, which can lead to low yields and other side reactions.[1]
-
Basic Hydrolysis: Using a strong base like potassium hydroxide results in the formation of the potassium salt of phthalic acid .[1] This salt is water-soluble, which should aid in its removal. However, this method also requires harsh conditions and can result in poor yields and the formation of other side products.[1]
Q2: I am observing a low yield of my primary amine. What are the potential causes and how can I troubleshoot this?
A2: Low yields in the Gabriel synthesis can stem from several factors throughout the two main stages of the reaction: N-alkylation and cleavage.
-
Inefficient N-alkylation:
-
Poor quality of potassium phthalimide: Ensure the reagent is dry and has not degraded.[4]
-
Steric hindrance: The Gabriel synthesis is most effective for primary alkyl halides. Secondary alkyl halides react slowly and are prone to E2 elimination, leading to alkene byproducts.[5] Tertiary alkyl halides are generally unreactive.
-
Inappropriate solvent: A dry, polar aprotic solvent such as DMF or DMSO is recommended for the SN2 alkylation step.[5][6] The presence of water can hydrolyze the phthalimide salt and slow down the reaction.[5]
-
-
Incomplete Cleavage:
-
Insufficient reaction time or temperature: Both hydrazinolysis and hydrolysis can be slow reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the N-alkylphthalimide intermediate.
-
Choice of cleavage reagent: For substrates sensitive to harsh acidic or basic conditions, the Ing-Manske procedure using hydrazine is generally preferred.[6] However, optimizing the conditions is crucial for maximizing the yield.
-
Q3: How can I effectively remove the phthalhydrazide byproduct from my primary amine product?
A3: The removal of phthalhydrazide can be challenging due to its low solubility in many common organic solvents. Here are several strategies:
-
Filtration: Since phthalhydrazide is a solid, direct filtration of the reaction mixture is the most common first step.[6] Washing the precipitate with a suitable solvent can help remove any trapped product.
-
Acid-Base Extraction:
-
After the reaction, add a dilute acid (e.g., HCl) to the mixture. This will protonate the desired primary amine, forming a water-soluble ammonium salt.
-
The neutral phthalhydrazide byproduct can then be removed by filtration or extraction with an organic solvent.
-
Basifying the aqueous layer will then liberate the free primary amine, which can be extracted with an organic solvent.
-
-
Solvent Selection: Phthalhydrazide is soluble in acetone and acetic acid.[7][8][9][10][11] This property can be exploited for purification, for instance, by dissolving the crude product in one of these solvents and then selectively precipitating either the product or the byproduct.
-
Chromatography: If other methods fail to provide the desired purity, column chromatography can be an effective purification technique.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no N-alkylation | 1. Inactive potassium phthalimide. 2. Use of secondary or tertiary alkyl halide. 3. Inappropriate solvent or presence of water. | 1. Use fresh, dry potassium phthalimide. Consider preparing it fresh from phthalimide and a suitable base like potassium hydroxide.[1] 2. For secondary amines, consider alternative methods. For primary amines from secondary halides, alternative Gabriel reagents may offer better results.[2] 3. Use a dry polar aprotic solvent like DMF or DMSO.[5][6] |
| Formation of alkene byproduct | Use of a sterically hindered (secondary) alkyl halide, leading to E2 elimination. | This is a common issue with secondary alkyl halides.[5] Consider using a less hindered substrate or an alternative synthetic route. |
| Incomplete cleavage of N-alkylphthalimide | 1. Insufficient reaction time or temperature for hydrazinolysis or hydrolysis. 2. Inappropriate cleavage reagent for the substrate. | 1. Monitor the reaction by TLC until the starting material is consumed. Increase reaction time or temperature as needed. 2. For sensitive substrates, use the milder Ing-Manske procedure (hydrazine).[6] For robust substrates, acidic or basic hydrolysis can be used, but be aware of potentially lower yields.[1] |
| Difficulty removing phthalhydrazide | Low solubility of phthalhydrazide in common organic solvents. | 1. Utilize acid-base extraction to separate the amine (as its salt) from the neutral byproduct. 2. Recrystallize the crude product from a solvent in which phthalhydrazide has low solubility. 3. Phthalhydrazide is soluble in acetone and acetic acid; this can be used to selectively dissolve and remove it.[7][8][9][10][11] |
| Low final product purity | Presence of unreacted starting materials or byproducts from side reactions. | Employ purification techniques such as column chromatography, recrystallization, or distillation to isolate the desired primary amine.[6] |
Experimental Protocols
Protocol 1: Gabriel Synthesis via Hydrazinolysis (Ing-Manske Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: N-Alkylation of Phthalimide
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in a dry polar aprotic solvent (e.g., DMF, DMSO).
-
Add the primary alkyl halide (1.0-1.2 eq).
-
Heat the reaction mixture (typically 60-100 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and collect the precipitated N-alkylphthalimide by filtration. Wash the solid with water and dry.
Step 2: Cleavage with Hydrazine
-
Suspend the N-alkylphthalimide (1.0 eq) in ethanol or methanol.
-
Add hydrazine hydrate (1.2-2.0 eq).
-
Reflux the mixture and monitor by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.[1]
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid.
-
Filter to remove the phthalhydrazide precipitate.
-
Basify the filtrate with a strong base (e.g., NaOH) to liberate the free primary amine.
-
Extract the primary amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify the amine by distillation, recrystallization, or column chromatography as needed.
Protocol 2: Synthesis of Primary Amines using Di-tert-butyl-iminodicarboxylate
This method serves as a milder alternative to the traditional Gabriel synthesis.
Step 1: N-Alkylation
-
Dissolve di-tert-butyl-iminodicarboxylate (1.0 eq) in a suitable solvent such as 2-methyltetrahydrofuran.[12]
-
Add the alkyl halide (1.2 eq) and a phase-transfer catalyst like tetrabutylammonium bromide.[12]
-
Add a solution of a base (e.g., sodium hydroxide).[12]
-
Heat the reaction mixture (e.g., 40-50 °C) and monitor by a suitable analytical method like HPLC.[12]
-
Upon completion, perform an aqueous workup to isolate the N-alkylated product.
Step 2: Deprotection
-
The Boc protecting groups are typically removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the primary amine salt.
-
Neutralization with a base will provide the free primary amine.
Visualizing the Process
To aid in understanding the reaction pathways and potential pitfalls, the following diagrams illustrate the key steps and relationships in the Gabriel synthesis.
Caption: Workflow of the Gabriel synthesis, showing the N-alkylation and subsequent cleavage steps with different reagents and their corresponding byproducts.
Caption: Logical relationship between byproduct formation in the Gabriel synthesis and strategies for their minimization.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chembk.com [chembk.com]
- 8. Phthalhydrazide, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Cas 1445-69-8,Phthalhydrazide | lookchem [lookchem.com]
- 10. Phthalhydrazide | 1445-69-8 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
Optimizing reaction conditions for the N-alkylation of morpholine
Welcome to the technical support center for the N-alkylation of morpholine. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of morpholine?
A1: The most prevalent methods for the N-alkylation of morpholine are:
-
Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where morpholine acts as a nucleophile, displacing a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide).[1][2] The reaction is typically performed in the presence of a base, such as potassium carbonate, to neutralize the hydrohalic acid byproduct.[1][3]
-
Reductive Amination: This two-step, one-pot process involves the reaction of morpholine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride to yield the N-alkylated product.[4][5][6] This method is particularly effective for avoiding over-alkylation.[4]
-
"Borrowing Hydrogen" or Catalytic Alkylation with Alcohols: This is a more atom-economical and environmentally friendly approach where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir, or Cu-based).[7][8][9] The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with morpholine, with water being the only byproduct.[7]
Q2: How do I choose between direct alkylation with an alkyl halide and reductive amination?
A2: The choice depends on the substrate, desired product, and potential for side reactions. Direct alkylation is straightforward but can sometimes lead to the formation of quaternary ammonium salts, especially with highly reactive and unhindered alkyl halides.[5][10] Reductive amination is an excellent alternative that completely avoids the risk of over-alkylation to the quaternary salt.[4][5] It is also ideal when the corresponding aldehyde or ketone is readily available and more stable than the alkyl halide.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. benchchem.com [benchchem.com]
- 5. WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination - Google Patents [patents.google.com]
- 6. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Degradation Pathways of Morpholine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of morpholine-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for morpholine?
A1: Morpholine can be degraded through several pathways, with the most extensively studied being microbial degradation. Additionally, advanced oxidation processes (AOPs), including photocatalysis and ozonation, are effective methods for its decomposition.
-
Microbial Degradation: Primarily carried out by bacteria, especially Mycobacterium species. Two main pathways have been identified:
-
Advanced Oxidation Processes (AOPs): These processes utilize highly reactive radicals to break down morpholine.
-
Photocatalysis: Often employs titanium dioxide (TiO₂) as a photocatalyst to generate hydroxyl radicals under UV irradiation, leading to the degradation of morpholine.[4]
-
Ozonation: Ozone can directly react with morpholine or generate hydroxyl radicals to facilitate its decomposition.[5]
-
Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide and iron catalysts (Fe²⁺ or Fe³⁺) to produce hydroxyl radicals for oxidation.[6]
-
Q2: Which microorganisms are known to degrade morpholine?
A2: Mycobacterium species are the most well-documented microorganisms capable of utilizing morpholine as a sole source of carbon, nitrogen, and energy.[2][3] Strains of Pseudomonas have also been reported to degrade morpholine.[1]
Q3: What are the common intermediates formed during morpholine degradation?
A3: The intermediates formed depend on the degradation pathway:
-
Microbial Degradation: Common intermediates include 2-(2-aminoethoxy)acetate and glycolate.[2][7] In some cases, ethanolamine is also observed.[3]
-
Photocatalytic Degradation: Intermediates can include hydroxylated and oxo derivatives of morpholine, as well as smaller aliphatic compounds like ethanoate and methanoate ions.[4]
-
Thermal Degradation: In high-temperature systems like steam-condensate cycles, morpholine can decompose into products such as 2-(2-aminoethoxy) ethanol, ethanolamine, ammonia, methylamine, ethylamine, ethylene glycol, glycolic acid, and acetic acid.
Q4: What is the role of cytochrome P-450 in morpholine biodegradation?
A4: Cytochrome P-450 monooxygenases are crucial enzymes in the initial steps of microbial morpholine degradation. They are involved in the cleavage of the C-N bond of the morpholine ring, which is a critical step for initiating the degradation cascade.[2][7] Inhibition of cytochrome P-450 has been shown to impede the biodegradation of morpholine.[2]
Troubleshooting Guides
Analytical Methods
Q5: I am observing low recovery of morpholine during GC-MS analysis. What are the possible causes and solutions?
A5: Low recovery in GC-MS analysis of morpholine can be attributed to several factors, often related to sample preparation and the analytical conditions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Optimize the extraction solvent. For instance, acidified methanol has been shown to be effective.[8] Ensure thorough mixing and sufficient extraction time. |
| Analyte Volatility or Degradation | Morpholine is volatile. Ensure samples are properly sealed and stored. For derivatized samples, check the stability of the derivative. For example, N-nitrosomorpholine is a stable derivative for GC-MS.[9] |
| Matrix Effects | The sample matrix can suppress or enhance the signal.[10][11][12] Use matrix-matched standards for calibration. Consider a cleanup step like solid-phase extraction (SPE) to remove interfering compounds.[13] |
| Improper Derivatization | If using derivatization (e.g., with sodium nitrite to form N-nitrosomorpholine), optimize reaction conditions such as pH, temperature, and reagent concentration. A pH of 1.5 has been found to be optimal for this specific derivatization.[14] |
| GC System Issues | Check for leaks in the injector or column connections. Ensure the injector temperature is appropriate to prevent sample condensation or degradation. |
Q6: My HPLC chromatograms for morpholine analysis show significant peak tailing. How can I resolve this?
A6: Peak tailing in HPLC is a common issue, particularly for basic compounds like morpholine, and it can affect quantification accuracy.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Silanol Groups | The primary cause of tailing for basic compounds is their interaction with residual silanol groups on the silica-based column.[13][15] Lowering the mobile phase pH (e.g., to 2-3) can protonate the silanol groups and reduce these interactions.[16] |
| Incorrect Mobile Phase pH or Buffer Strength | The mobile phase pH should be kept at least 2 pH units away from the pKa of morpholine (8.49) to ensure it is in a single ionic state.[17] Insufficient buffer capacity can lead to pH shifts on the column. Increase the buffer concentration (e.g., 20-50 mM). |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Dilute the sample or reduce the injection volume. |
| Column Degradation | Over time, columns can degrade, leading to poor peak shape. Flush the column with a strong solvent or replace it if performance does not improve. |
| Extra-column Effects | Long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing. Use tubing with a smaller internal diameter.[18] |
Degradation Experiments
Q7: My microbial degradation of morpholine is very slow or non-existent. What could be the problem?
A7: Slow or no degradation in microbial experiments can be due to several factors related to the microbial culture and experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Non-adapted Microbial Culture | Microorganisms, even known degraders like Mycobacterium, may require an adaptation period to induce the necessary enzymes for morpholine degradation.[17] This can take several days to weeks. |
| Inappropriate Culture Conditions | Ensure optimal conditions for microbial growth, including pH, temperature, and aeration. For Mycobacterium sp., a pH of 6.5 and a temperature of 37°C have been shown to enhance degradation.[3] |
| High Initial Concentration of Morpholine | High concentrations of morpholine can be toxic to microorganisms, inhibiting their growth and degradative activity.[3] Start with a lower concentration and gradually increase it as the culture adapts. |
| Nutrient Limitation | Ensure the mineral salts medium provides all essential nutrients for microbial growth. |
| Accumulation of Toxic Byproducts | The accumulation of ammonia, a byproduct of morpholine degradation, can increase the pH of the medium and inhibit microbial growth.[3] Monitor and adjust the pH if necessary. |
Q8: The efficiency of my photocatalytic degradation of morpholine using TiO₂ is low. How can I optimize it?
A8: Low efficiency in photocatalysis experiments can often be improved by optimizing the reaction parameters.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Concentration | Too low a concentration of TiO₂ will result in insufficient catalyst surface area for the reaction. Too high a concentration can lead to light scattering and reduce light penetration. The optimal concentration needs to be determined experimentally for your specific setup. |
| Incorrect pH | The pH of the solution affects the surface charge of the TiO₂ particles and the speciation of morpholine, which can influence the adsorption and degradation rate. The optimal pH should be determined for the specific system. |
| Insufficient Light Intensity or Inappropriate Wavelength | Ensure the light source provides sufficient intensity at a wavelength that can activate the TiO₂ catalyst (typically UV-A). |
| Presence of Scavengers | Other substances in the water matrix can compete for hydroxyl radicals, reducing the degradation efficiency of morpholine. |
| Catalyst Deactivation | The TiO₂ surface can become fouled over time. Ensure the catalyst is properly cleaned and regenerated between experiments. |
Data Presentation
Table 1: Quantitative Data on Microbial Degradation of Morpholine
| Microorganism | Initial Morpholine Concentration | Degradation Rate/Efficiency | Key Intermediates | Reference |
| Mycobacterium sp. strain RP1 | 10 mM | 0.8 mM/h (complete degradation in 13 h) | 2-(2-aminoethoxy)acetate, Glycolate | [2] |
| Mycobacterium sp. | 1 g/L | Molar conversion ratio of morpholine to ammonia was 1:0.89 after 10 days | Ammonia | [3] |
| M. aurum MO1 | 10 mM | Complete degradation in 10 h | 2-(2-aminoethoxy)acetate, Glycolate | [2] |
Experimental Protocols
Key Experiment 1: Determination of Morpholine Degradation by Mycobacterium sp.
Objective: To quantify the rate of morpholine biodegradation by a pure culture of Mycobacterium sp.
Methodology:
-
Bacterial Strain and Growth Conditions:
-
Use a known morpholine-degrading strain, such as Mycobacterium sp. strain RP1.
-
Prepare a liquid mineral salts medium.
-
Inoculate the medium with the bacterial strain and add morpholine as the sole source of carbon, nitrogen, and energy (e.g., 10 mM).
-
Incubate at 30°C with agitation (e.g., 200 rpm).
-
-
Monitoring Degradation:
-
Collect samples of the incubation medium at regular intervals (e.g., every hour for the first 12 hours, then periodically for up to 72 hours).
-
Centrifuge the samples to remove bacterial cells.
-
Analyze the supernatant for morpholine and intermediate concentrations.
-
-
Analytical Method (¹H NMR Spectroscopy):
-
Adjust the pH of the supernatant to 10 to stabilize chemical shifts.
-
Add a known concentration of an internal standard (e.g., TSPd₄) for quantification.
-
Acquire ¹H NMR spectra.
-
Integrate the signals corresponding to morpholine and its intermediates and compare them to the internal standard to determine their concentrations over time.[2]
-
Key Experiment 2: GC-MS Analysis of Morpholine with Derivatization
Objective: To quantify trace levels of morpholine in aqueous samples using GC-MS.
Methodology:
-
Sample Preparation and Derivatization:
-
Take a known volume of the aqueous sample (e.g., 2.0 mL).
-
Acidify the sample by adding hydrochloric acid to achieve a pH of 1.5.[14]
-
Add a saturated solution of sodium nitrite to convert morpholine to N-nitrosomorpholine.
-
Heat the mixture (e.g., at 40°C for 5 minutes) to facilitate the reaction.[19]
-
Cool the sample to room temperature.
-
-
Extraction:
-
Extract the N-nitrosomorpholine derivative from the aqueous phase using an organic solvent such as dichloromethane.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable column, such as a TM-1701 (30 m x 0.32 mm, 0.5 µm film thickness).[9]
-
Injector Temperature: Set to 250°C.
-
Oven Temperature Program: An example program is: initial temperature of 100°C held for 4 min, ramp to 120°C at 10°C/min and hold for 3 min, then ramp to 250°C at 20°C/min and hold for 5 min.[9]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of N-nitrosomorpholine (e.g., m/z 86.1 and 116.1).[9]
-
Visualizations
Caption: Microbial degradation pathways of morpholine.
Caption: Troubleshooting logic for low recovery in GC-MS analysis.
References
- 1. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 2. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of advanced oxidation processes for the removal of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative experimental evaluation and empirical modeling of advanced oxidation processes for organic compounds removal from cosmetic wastewater with statistical assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welchlab.com [welchlab.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chromtech.com [chromtech.com]
- 19. benchchem.com [benchchem.com]
Preventing the formation of impurities during 2-Methyl-2-morpholinopropan-1-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of 2-Methyl-2-morpholinopropan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound can be synthesized through several methods. The most common approaches include the alkylation of morpholine with a suitable alkyl halide, and the reductive amination of a ketone or aldehyde. Another potential, though less common, method is the Gabriel synthesis.[1] A prevalent strategy involves the reaction of 2-amino-2-methyl-1-propanol with a reagent capable of forming the morpholine ring, such as bis(2-chloroethyl) ether, under basic conditions.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: While specific impurity profiles are highly dependent on the chosen synthetic route and reaction conditions, several general classes of impurities can be anticipated:
-
Unreacted Starting Materials: Residual 2-amino-2-methyl-1-propanol or morpholine may remain if the reaction does not go to completion.
-
Over-alkylation Products: If using an alkylating agent like bis(2-chloroethyl) ether, the primary amine of the desired product can be further alkylated, leading to tertiary amine byproducts.
-
N,N'-Methylenebismorpholine: In syntheses involving formaldehyde or other one-carbon electrophiles, the formation of N,N'-methylenebismorpholine is a possible side reaction.
-
Solvent-Related Impurities: Residual solvents used in the reaction or purification steps can be present in the final product.
-
Degradation Products: The product may degrade under harsh reaction or purification conditions, such as high temperatures or extreme pH.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Reaction progress and impurity formation can be effectively monitored using chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile compounds like this compound and its potential byproducts.[2] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or when derivatization is not desired. Thin-Layer Chromatography (TLC) can be a quick and convenient method for qualitative monitoring of the reaction's progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature, monitoring for degradation.- Ensure stoichiometric amounts of reactants are used; a slight excess of one may drive the reaction to completion. |
| Inefficient purification. | - Optimize the distillation or chromatographic purification conditions.- Consider an alternative purification method (e.g., crystallization of a salt form). | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Extend the reaction duration or cautiously increase the temperature while monitoring for byproduct formation. |
| Ineffective mixing. | - Ensure vigorous and consistent stirring throughout the reaction. | |
| High Levels of Over-alkylation Byproducts | Molar ratio of reactants is not optimal. | - Use a controlled excess of the amine starting material relative to the alkylating agent. |
| Reaction temperature is too high. | - Lower the reaction temperature to favor mono-alkylation. | |
| Formation of N,N'-Methylenebismorpholine | Use of formaldehyde-based reagents. | - If possible, select a synthetic route that avoids formaldehyde.- Carefully control the stoichiometry of formaldehyde and the reaction conditions. |
| Product Degradation | Harsh reaction or work-up conditions. | - Employ milder reaction conditions (e.g., lower temperature, less aggressive base).- Neutralize the reaction mixture promptly during work-up to avoid prolonged exposure to acidic or basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-alkylation of 2-amino-2-methyl-1-propanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a suitable base (e.g., potassium carbonate, 2.5 eq) to the solution.
-
Addition of Alkylating Agent: Slowly add bis(2-chloroethyl) ether (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.
Impurity Data
Quantitative data for impurity formation in the synthesis of this compound is not available in the searched literature. The following table provides a qualitative summary of potential impurities and the analytical methods for their detection.
| Impurity | Potential Origin | Recommended Analytical Method |
| 2-amino-2-methyl-1-propanol | Starting Material | GC-MS, HPLC |
| Morpholine | Starting Material/Side Product | GC-MS |
| Bis(2-chloroethyl) ether | Starting Material | GC-MS |
| N,N-bis(2-(2-Methyl-2-aminopropyl))morpholine | Over-alkylation | GC-MS, LC-MS |
| N,N'-Methylenebismorpholine | Side reaction with formaldehyde source | GC-MS |
Visualizations
Caption: Potential impurity pathways in the synthesis.
References
Technical Support Center: 2-Methyl-2-morpholinopropan-1-amine in Synthetic Chemistry
Welcome to the technical support center for 2-Methyl-2-morpholinopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the applications and handling of this versatile chemical intermediate. While primarily known as a synthetic building block rather than a catalyst, this document offers troubleshooting advice for common reactions, detailed protocols, and answers to frequently asked questions to facilitate its effective use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is principally used as an intermediate or building block in organic synthesis.[1] Its key applications are in the pharmaceutical industry for the synthesis of complex molecules and in polymer chemistry.[1] Derivatives of this compound have been investigated for potential anticancer and neuroprotective activities.[1]
Q2: What are the main chemical reactions this amine participates in?
A2: Due to its primary amine group, the compound is a versatile nucleophile. It readily participates in several types of reactions, including:
-
Acylation: Reacts with acyl chlorides or anhydrides to form stable amide bonds.[1]
-
Nucleophilic Substitution: The amine group can act as a nucleophile, displacing leaving groups in substitution reactions.[1]
-
Reductive Amination: It can be synthesized via the reductive amination of ketones or aldehydes.[1]
-
Michael Addition: It can undergo addition reactions with α,β-unsaturated carbonyl compounds.[1]
Q3: How should this compound be handled and stored safely?
A3: This compound is classified as corrosive and can cause severe skin burns and eye damage.[2] It is also air-sensitive.[1]
-
Handling: Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid all personal contact, including inhalation.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. Keep it away from incompatible substances such as acids and strong oxidizing agents.[3][4]
Q4: What is the role of similar amine-containing structures in drug development, for instance, in Mps1 kinase inhibitors?
A4: Monopolar spindle 1 (Mps1) is a protein kinase that is a key regulator in the spindle assembly checkpoint during mitosis.[5][6] Inhibiting Mps1 can lead to chromosome missegregation and cell death, making it a promising target for cancer therapy.[7][8] Amine-containing heterocyclic scaffolds, like morpholine, are crucial pharmacophores in many kinase inhibitors. They often provide key hydrogen bonding interactions within the ATP-binding pocket of the kinase and can improve the solubility and pharmacokinetic properties of the drug molecule. While this specific amine's use is not explicitly detailed in the synthesis of all Mps1 inhibitors, its structure is representative of the types of building blocks used to construct such potent and selective therapeutic agents.
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine | PubChem[2] |
| CAS Number | 173336-43-1 | PubChem[2] |
| Molecular Formula | C₈H₁₈N₂O | PubChem[2] |
| Molecular Weight | 158.24 g/mol | PubChem[2] |
| Boiling Point (Predicted) | 225.8 ± 20.0 °C | Smolecule[1] |
| Topological Polar Surface Area | 38.5 Ų | PubChem[2] |
| XLogP3-AA | -0.4 | PubChem[2] |
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a critical application for this primary amine. The following guide addresses common issues encountered during these coupling reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Carboxylic Acid Activation: The coupling reagent is inefficient or used in insufficient amounts.[9] | 1a. Ensure you are using at least 1.1 equivalents of the coupling reagent. 1b. Switch to a more potent coupling reagent (e.g., phosphonium salts like PyBOP are often more reactive than carbodiimides).[9] |
| 2. Amine Deactivation: The amine is protonated by the carboxylic acid, rendering it non-nucleophilic.[9] | 2a. Add a non-nucleophilic base (e.g., DIPEA or triethylamine, 2-3 equivalents) to the reaction mixture to neutralize any acid and free the amine. | |
| 3. Hydrolysis of Activated Intermediate: Presence of water in the reaction hydrolyzes the activated carboxylic acid.[9] | 3a. Use anhydrous solvents (e.g., DCM, DMF) and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Significant Side Product Formation | 1. Racemization of Chiral Centers: The coupling conditions are too harsh, leading to loss of stereochemical integrity if chiral carboxylic acids are used. | 1a. Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[9] 1b. Run the reaction at a lower temperature (e.g., 0 °C). |
| 2. Side Reactions with Coupling Reagent: For carbodiimide reagents (DCC, EDC), the urea byproduct can be difficult to remove. | 2a. If using DCC, the dicyclohexylurea byproduct is poorly soluble in DCM and can be removed by filtration. 2b. If using EDC, perform an acidic workup to wash away the water-soluble urea byproduct. | |
| Reaction Stalls or is Sluggish | 1. Steric Hindrance: Bulky groups on either the amine or the carboxylic acid are slowing the reaction.[9] | 1a. Increase the reaction temperature or allow for a longer reaction time. 1b. Consider converting the carboxylic acid to an acyl chloride, which is a more reactive electrophile, though this requires a separate step and harsher conditions.[10] |
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol describes a general method for coupling this compound with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous glassware, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (3.0 eq) to the mixture, followed by this compound (1.1 eq).
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Visualizations
Caption: Hypothetical synthesis pathway to an Mps1 inhibitor.
References
- 1. Buy this compound | 173336-43-1 [smolecule.com]
- 2. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-Amino-2-methylpropane(75-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. hepatochem.com [hepatochem.com]
Strategies for scaling up the production of 2-Methyl-2-morpholinopropan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 2-Methyl-2-morpholinopropan-1-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Poor quality of starting materials (morpholine, 2-chloro-2-methylpropan-1-amine, or reagents for reductive amination). | Ensure the purity of all starting materials. Use freshly distilled solvents and high-purity reagents. | |
| Ineffective catalyst in reductive amination. | For reductive amination, ensure the catalyst (e.g., Raney Nickel, Palladium on carbon) is active. If necessary, use a fresh batch of catalyst. | |
| Formation of Multiple Products (Low Selectivity) | Side reactions such as over-alkylation of morpholine. | Use a controlled stoichiometry of reactants. A slight excess of the amine substrate can sometimes minimize over-alkylation. |
| Ring-opening of the morpholine ring under harsh conditions (e.g., high temperatures).[1] | Optimize the reaction temperature to minimize degradation of the morpholine ring.[1] | |
| Formation of by-products from the reducing agent in reductive amination. | Choose a selective reducing agent appropriate for the reaction scale. Sodium borohydride or catalytic hydrogenation are common choices. | |
| Difficult Product Isolation and Purification | Product is highly soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to ensure the product is in its free base form, which is more soluble in organic solvents. Multiple extractions with a suitable organic solvent may be necessary. |
| Co-elution with impurities during column chromatography. | Optimize the chromatography conditions, including the stationary phase (e.g., silica gel, alumina) and the mobile phase composition. | |
| Product is a viscous oil that is difficult to handle. | Consider converting the amine to a solid salt (e.g., hydrochloride) for easier handling and purification by recrystallization. | |
| Scale-Up Issues | Poor heat transfer in larger reactors leading to localized overheating and side reactions. | Ensure efficient stirring and use a reactor with appropriate heat transfer capabilities. A gradual temperature ramp-up is recommended. |
| Challenges in maintaining a homogeneous reaction mixture. | Use appropriate agitation and consider the use of a phase-transfer catalyst for biphasic reactions. | |
| Difficulties in handling and filtering large quantities of catalyst (in reductive amination). | Select a catalyst that is easily filtered or consider using a fixed-bed reactor for continuous processing. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common synthetic routes are the N-alkylation of morpholine with a suitable 2-methylpropyl-1-amine precursor and the reductive amination of a 2-morpholino-2-methylpropanal.
Q2: What is a suitable starting material for the N-alkylation of morpholine?
A2: A common starting material is 2-chloro-2-methylpropan-1-amine or a related compound with a good leaving group.
Q3: What are the typical reaction conditions for the N-alkylation of morpholine?
A3: The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. A solvent such as acetonitrile or DMF is often used, and the reaction may require heating.
Q4: What are the key considerations for the reductive amination route?
A4: The key considerations include the choice of the reducing agent (e.g., sodium borohydride, catalytic hydrogenation), the catalyst if applicable (e.g., Pd/C, Raney Ni), and the reaction conditions (temperature, pressure).
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.
Q6: What are the expected side products in the synthesis?
A6: Potential side products include dialkylated morpholine, unreacted starting materials, and by-products from the decomposition of reactants or products, especially at elevated temperatures.
Q7: What is the best method for purifying the final product?
A7: Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel or alumina.[2][3] For solid products or to facilitate handling of oily products, recrystallization of a salt form (e.g., hydrochloride) is a good option.
Q8: Are there any specific safety precautions I should take?
A8: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Alkylating agents can be harmful, and appropriate care should be taken when handling them.
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation of Morpholine
This protocol describes the synthesis of this compound by the alkylation of morpholine with 2-chloro-2-methylpropan-1-amine hydrochloride.
Materials:
-
Morpholine
-
2-chloro-2-methylpropan-1-amine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of morpholine (2 equivalents) in acetonitrile, add potassium carbonate (3 equivalents) and 2-chloro-2-methylpropan-1-amine hydrochloride (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Reductive Amination
This protocol outlines the synthesis of this compound from 2-morpholino-2-methylpropanal via reductive amination.
Materials:
-
2-morpholino-2-methylpropanal
-
Ammonia (aqueous or methanolic solution)
-
Raney Nickel (or Palladium on Carbon)
-
Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a high-pressure reactor, dissolve 2-morpholino-2-methylpropanal (1 equivalent) in methanol or ethanol.
-
Add a solution of ammonia (excess, e.g., 7N in methanol).
-
Add Raney Nickel (catalytic amount, e.g., 5-10 wt%) to the mixture under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent and dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Quantitative Data
The following tables summarize quantitative data from related reactions that can serve as a reference for optimizing the synthesis of this compound.
Table 1: N-Alkylation of Morpholine with Various Alcohols [1]
| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | Conversion of Morpholine (%) | Selectivity to N-Alkylmorpholine (%) |
| Methanol | 220 | 3:1 | 95.3 | 93.8 |
| Ethanol | 220 | 3:1 | 95.4 | 93.1 |
| 1-Propanol | 220 | 3:1 | 94.1 | 92.4 |
| 1-Butanol | 230 | 4:1 | 95.3 | 91.2 |
Table 2: Synthesis of a Related Morpholine Derivative via Phase Transfer Catalysis [4]
| Reactant A | Reactant B | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 2-methyl-2-(4-morpholinyl)-1-(4-chloro-phenyl-)-1-acetone | 20% aq. Sodium methyl mercaptide | Tetrabutylammonium bromide | Chlorobenzene | 8 | 98 |
| 2-methyl-2-(4-morpholinyl)-1-(4-chloro-phenyl-)-1-acetone | 20% aq. Sodium methyl mercaptide | Tetraoctylammonium bromide | Toluene | 10 | 96 |
Visualizations
Caption: N-Alkylation synthesis pathway for this compound.
Caption: General experimental workflow for chemical synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Resolving poor solubility of 2-Methyl-2-morpholinopropan-1-amine in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility of 2-Methyl-2-morpholinopropan-1-amine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is a primary amine containing a morpholine ring. This structure imparts amphiphilic properties, suggesting good solubility in a range of solvents. The primary amine and morpholine nitrogen are hydrophilic, while the alkyl backbone is lipophilic. Generally, it is expected to be soluble in polar protic and aprotic solvents. Due to the basic nature of the amine group, its aqueous solubility is highly dependent on pH.
Q2: My this compound is precipitating in my aqueous assay buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for amine-containing compounds. The most probable causes are:
-
pH of the Buffer: The free base form of the amine may be less soluble in neutral or basic aqueous solutions.
-
High Concentration: The final concentration of the compound in your assay may exceed its solubility limit in the buffer.
-
Co-solvent Shock: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.
-
Buffer Composition: High salt concentrations in some buffers can decrease the solubility of organic compounds (salting out).
Q3: Can I heat the stock solution to improve the solubility of this compound?
A3: Gentle heating (e.g., in a 37°C water bath) can be used to help dissolve the compound in a stock solvent like DMSO or ethanol.[1] However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. Always visually inspect the solution to ensure it is fully dissolved before use.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: The tolerance for DMSO varies between cell lines and assay types.[2] As a general guideline, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%.[1] It is always recommended to run a vehicle control with the same final concentration of DMSO to assess its effect on the experimental system.
Troubleshooting Guide for Poor Solubility
If you are experiencing precipitation or poor solubility with this compound, follow this step-by-step guide to troubleshoot the issue.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Data Presentation
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale / Notes |
| Polar Protic | Water, Methanol, Ethanol | High (pH-dependent for water) | The primary amine and morpholine moieties can form hydrogen bonds with protic solvents. Aqueous solubility is expected to be higher at a lower pH where the amine is protonated.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | High | The polarity of these solvents is suitable for dissolving compounds with both polar and nonpolar regions. DMSO is a common solvent for preparing stock solutions of amine-containing compounds.[1][3] |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule makes it less soluble in nonpolar solvents. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Low to Moderate | Solubility is highly dependent on the pH and ionic strength of the buffer. Precipitation is more likely at neutral or basic pH and high salt concentrations.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent (DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.
-
Gentle Heating (Optional): If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes and vortex again.[1]
-
Dilution into Assay Buffer: When preparing your working solution, add the DMSO stock to the aqueous assay buffer dropwise while vortexing to minimize precipitation.[4]
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol outlines a method to improve the aqueous solubility of this compound by lowering the pH of the solution.
Caption: Logical workflow for enhancing solubility through pH adjustment.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO.
-
Dilute into Buffer: Dilute the stock solution into your aqueous assay buffer to the final desired concentration.
-
Measure pH: Use a calibrated pH meter to measure the pH of the final solution.
-
Adjust pH: If the pH is neutral or basic and precipitation is observed, slowly add a dilute, biologically compatible acid (e.g., 0.1 M HCl) dropwise while stirring.[5] Monitor the pH continuously.
-
Equilibrate: Continue adding acid until the desired pH (e.g., between 5 and 6) is reached and the precipitate dissolves.
-
Final Check: Ensure the final pH of the solution is compatible with your specific assay and will not adversely affect the biological system.
References
Validation & Comparative
Comparing the efficacy of 2-Methyl-2-morpholinopropan-1-amine with other morpholine derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This guide provides a comparative overview of the efficacy of various morpholine derivatives across different therapeutic areas, with a particular focus on anticancer, neuroprotective, and antimicrobial activities. While direct comparative efficacy data for 2-Methyl-2-morpholinopropan-1-amine against other derivatives was not available in the reviewed literature, this document summarizes the performance of other notable morpholine-containing compounds, supported by experimental data, to offer a broader perspective on their potential.
Anticancer Activity of Morpholine Derivatives
Morpholine derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[1][2]
Data Presentation: In Vitro Anticancer Efficacy
The following table summarizes the cytotoxic activity of various morpholine derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |
| Quinazoline | AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [3] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [3] | ||
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [3] | |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [3] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [3] | ||
| Thiopyrano[4,3-d]pyrimidine | Compound 8d | A549 (Lung Carcinoma) | 10.27 | [4] |
| PC-3 (Prostate Cancer) | 6.02 | [4] | ||
| MCF-7 (Breast Adenocarcinoma) | 8.14 | [4] | ||
| HepG2 (Hepatocellular Carcinoma) | 7.33 | [4] |
Experimental Protocols:
The anticancer activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][5]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2][5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[2][5]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[2][5]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 570 nm).[2][5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[2]
Signaling Pathway Visualization:
The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer progression that is often targeted by morpholine-based inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by morpholine derivatives.
Neuroprotective Activity of Morpholine Derivatives
Certain morpholine derivatives have been investigated for their potential in treating neurodegenerative diseases by acting as antagonists for dopamine receptors.[6][7]
Data Presentation: Dopamine D4 Receptor Antagonism
The following table presents the inhibitory activity of a chiral alkoxymethyl morpholine analog against the dopamine D4 receptor.
| Compound | Target Receptor | % Inhibition at 1 µM | Reference |
| (S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | Dopamine D4 | >90% | [6][7] |
Experimental Protocols:
The affinity of compounds for dopamine receptors is often determined using radioligand binding assays.
-
Membrane Preparation: Cell membranes expressing the target dopamine receptor subtype are prepared.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is calculated.
Signaling Pathway Visualization:
Dopamine D4 receptor antagonists containing a morpholine scaffold can modulate downstream signaling.
Caption: Dopamine D4 receptor signaling and its antagonism by morpholine derivatives.
Antimicrobial Activity of Morpholine Derivatives
The versatility of the morpholine scaffold extends to the development of antimicrobial agents.
Data Presentation: In Vitro Antimicrobial Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) of various morpholine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Thiourea | N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide | Candida albicans | 125 | [5] |
| Azole-containing | Compound 12 (a 1,2,4-triazole derivative) | Mycobacterium smegmatis | 15.6 | [8] |
Experimental Protocols:
The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow Visualization:
The general workflow for the synthesis and screening of bioactive morpholine derivatives is depicted below.
Caption: General workflow for synthesis and bioactivity screening of morpholine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methyl-2-morpholinopropan-1-amine and N-methylmorpholine in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic applications and performance of 2-Methyl-2-morpholinopropan-1-amine and N-methylmorpholine (NMM). While N-methylmorpholine is a well-established tertiary amine catalyst with extensive documentation of its use, this compound is a more sterically hindered analogue with emerging potential. This document aims to provide a comprehensive overview of their known catalytic activities, supported by available experimental data and protocols, to aid in the selection of appropriate catalysts for various chemical transformations.
Introduction to the Catalysts
N-methylmorpholine (NMM) , a cyclic tertiary amine, is widely utilized as a base catalyst in numerous industrial and laboratory-scale organic reactions.[1][2][3] Its primary applications include serving as a catalyst in the production of polyurethane foams, where it influences the reaction between isocyanates and polyols.[1][4] NMM is also a precursor to N-methylmorpholine N-oxide (NMMO), a significant co-oxidant in various oxidation reactions.
This compound is a morpholine derivative characterized by a sterically hindered tertiary amine group due to the presence of a gem-dimethyl group adjacent to the morpholine nitrogen. While its direct catalytic applications are not as extensively documented as those of NMM, its structure suggests potential utility in reactions where catalyst selectivity and the modulation of reactivity are crucial. It is also recognized as an intermediate in the synthesis of pharmaceuticals and polymers.[5]
Catalytic Performance Comparison
N-methylmorpholine in Polyurethane Formation
N-methylmorpholine is a versatile catalyst in the manufacturing of polyurethane foams, where it helps to balance the gelling (urethane formation) and blowing (urea formation) reactions.[6] The selection of an amine catalyst is critical as it controls the reaction speed, viscosity of the mixture, and the final cellular structure of the foam.[1] Tertiary amines, like NMM, are the most commonly used catalysts in this process.[1][4]
A computational study comparing morpholine and 4-methylmorpholine (NMM) in urethane formation found that NMM is a more effective catalyst. The study indicated that the lower proton affinity of NMM contributes to its enhanced catalytic effect.[7][8][9]
The Role of Steric Hindrance: Insights into this compound
The catalytic activity of tertiary amines is influenced by their basicity and the steric accessibility of the nitrogen's lone pair of electrons. The presence of bulky substituents near the nitrogen atom, as in this compound, can be expected to reduce its catalytic activity in comparison to the less hindered N-methylmorpholine. This steric hindrance can impede the formation of the catalyst-substrate complex, which is a key step in the catalytic cycle.
However, in certain reactions, steric hindrance can be advantageous, leading to increased selectivity (e.g., regioselectivity or stereoselectivity). For instance, a sterically hindered base might selectively deprotonate a less sterically accessible proton. While specific data for this compound is lacking, studies on other sterically hindered amines have shown their utility in promoting specific reaction pathways.[10]
Quantitative Data Summary
Due to the limited availability of direct comparative data, this table summarizes the known catalytic performance of N-methylmorpholine in various reactions. For this compound, its potential applications are listed based on its chemical structure.
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Conditions | Reference |
| N-methylmorpholine | Polyurethane Synthesis | Isocyanate, Polyol | Polyurethane Foam | - | Varies | [1][4] |
| N-methylmorpholine | Urethane Formation (Computational) | Phenyl isocyanate, Butan-1-ol | Urethane | - | BHandHLYP/6-31G(d) | [7][8] |
| N-methylmorpholine | N-methylation | Morpholine, Dimethyl carbonate | N-methylmorpholine | 83 | 140 °C | [11] |
| N-methylmorpholine | Synthesis of N-methylmorpholine | Morpholine, Paraformaldehyde | N-methylmorpholine | 98.7-99.2 | 85 °C | [12] |
| This compound | Potential Catalyst/Co-catalyst | - | - | - | - | |
| This compound | Intermediate in Polymer Chemistry | - | Polyurethanes, other polymers | - | - | [5] |
| This compound | Intermediate in Pharmaceutical Synthesis | - | Pharmaceutical compounds | - | - | [5] |
Experimental Protocols
General Protocol for N-methylmorpholine Catalyzed Polyurethane Foam Synthesis
Disclaimer: This is a generalized protocol and should be adapted based on the specific requirements of the desired polyurethane foam.
Materials:
-
Polyol (e.g., polypropylene glycol)
-
Isocyanate (e.g., toluene diisocyanate - TDI or methylene diphenyl diisocyanate - MDI)
-
N-methylmorpholine (catalyst)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water)
Procedure:
-
In a suitable reaction vessel, thoroughly mix the polyol, surfactant, blowing agent, and N-methylmorpholine.
-
Stir the mixture vigorously to ensure homogeneity.
-
Add the isocyanate to the mixture and continue to stir at high speed for a short period (typically 5-10 seconds).
-
Quickly pour the reacting mixture into a mold.
-
Allow the foam to rise and cure at room temperature or in an oven at a specified temperature. The cream time, gel time, and tack-free time are critical parameters to monitor and are influenced by the concentration of N-methylmorpholine.[13]
Visualizations
Catalytic Role of N-methylmorpholine in Urethane Formation
Caption: Catalytic cycle of N-methylmorpholine in urethane formation.
Structural Comparison: N-methylmorpholine vs. This compound
Caption: Structural and inferred property comparison.
Conclusion
N-methylmorpholine is a well-characterized and widely used catalyst, particularly in the synthesis of polyurethanes, with a considerable amount of performance data available. Its catalytic activity is attributed to its basicity and the accessibility of the nitrogen's lone pair of electrons.
In contrast, this compound is a sterically hindered analogue for which specific catalytic data is scarce. Based on its structure, it is anticipated to be a less active but potentially more selective catalyst compared to N-methylmorpholine. The significant steric hindrance around the tertiary amine nitrogen is likely to modulate its catalytic behavior.
For researchers and drug development professionals, the choice between these two catalysts will depend on the specific requirements of the reaction. N-methylmorpholine is a reliable choice for reactions requiring a moderately strong, non-nucleophilic base catalyst. This compound, on the other hand, represents an opportunity for investigation in reactions where control of selectivity is paramount and where the steric bulk can be exploited to achieve a desired chemical transformation. Further experimental studies are warranted to fully elucidate the catalytic potential of this compound and to enable a direct, data-driven comparison with N-methylmorpholine.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. bdmaee.net [bdmaee.net]
- 5. Buy this compound | 173336-43-1 [smolecule.com]
- 6. Mechanism and catalysis of urethane formation [ebrary.net]
- 7. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of 2-Methyl-2-morpholinopropan-1-amine Using Quantitative HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Methyl-2-morpholinopropan-1-amine against alternative analytical techniques. The following sections detail the experimental protocols, present comparative data, and outline a logical workflow for a comprehensive purity validation, ensuring the reliability and accuracy of analytical results in research and quality control settings.
Overview of Purity Assessment for this compound
This compound is an aliphatic amine that lacks a significant UV-absorbing chromophore, making its direct quantification by conventional HPLC with UV detection challenging. This guide focuses on a robust HPLC method utilizing a universal detector and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The purity assessment must also consider potential impurities derived from its synthesis, which is often achieved through the reductive amination of 2-methyl-2-morpholinopropanal.
Potential Process-Related Impurities:
-
Impurity A: 2-Methyl-2-morpholinopropanal (Starting Material): Unreacted aldehyde from the synthesis.
-
Impurity B: 2-Methyl-2-morpholinopropan-1-ol (By-product): Formed by the reduction of the starting aldehyde.
-
Impurity C: N-(2-methyl-2-morpholinopropyl)-2-methyl-2-morpholinopropan-1-amine (Dimeric Impurity): A secondary amine formed from the reaction of the product with the starting aldehyde followed by reduction.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is critical for the accurate determination of purity. This section compares the performance of HPLC with a Charged Aerosol Detector (CAD), GC-MS, and qNMR for the analysis of this compound.
Quantitative Data Summary
The following tables summarize hypothetical performance data for the three analytical methods, showcasing their capabilities in quantifying this compound and its key impurities.
Table 1: Purity Assessment of a Hypothetical Batch
| Analyte | HPLC-CAD (% Area) | GC-MS (% Area) | qNMR (% Purity by Mass) |
| This compound | 99.55 | 99.60 | 99.52 |
| Impurity A (Aldehyde) | 0.15 | 0.12 | 0.16 |
| Impurity B (Alcohol) | 0.20 | 0.18 | 0.21 |
| Impurity C (Dimer) | 0.10 | 0.10 | 0.11 |
| Total Purity | 99.55 | 99.60 | 99.52 |
Table 2: Method Validation Parameters
| Parameter | HPLC-CAD | GC-MS | qNMR |
| Linearity (R²) | >0.999 for all compounds | >0.998 for all compounds | >0.999 (Analyte vs. Internal Standard) |
| LOD (Analyte) | ~5 ng/mL | ~2 ng/mL | ~0.05% w/w |
| LOQ (Analyte) | ~15 ng/mL | ~7 ng/mL | ~0.15% w/w |
| Precision (RSD, n=6) | < 1.5% | < 2.0% | < 1.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% | 99.0% - 101.0% |
| Primary Advantage | Universal detection for non-volatile compounds. | High sensitivity and structural confirmation. | High precision, primary method, no response factor needed. |
| Primary Limitation | Requires volatile mobile phases. | Requires derivatization for polar amines. | Lower sensitivity than chromatographic methods. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Quantitative HPLC with Charged Aerosol Detection (HPLC-CAD)
This method is ideal for the analysis of non-volatile compounds like this compound that lack a chromophore.
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column, e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-8 min: Linear gradient from 95% to 60% B
-
8-9 min: Hold at 60% B
-
9.1-12 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
CAD Settings:
-
Evaporation Temperature: 35 °C.
-
Nebulizer Gas (Nitrogen): 35 psi.
-
Data Collection Rate: 10 Hz.
-
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the sample in 25 mL of a 90:10 (v/v) Acetonitrile/Water mixture to achieve a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent sensitivity and specificity. Derivatization is typically required for polar amines to improve volatility and chromatographic peak shape.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Protocol: To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 260 °C (Split mode, 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 40-500 amu.
-
Analysis: Purity is calculated based on the corrected peak area percentage in the total ion chromatogram.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of purity against a certified internal standard without the need for reference standards of the impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of Deuterium Oxide (D₂O).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the singlet for the two methyl groups) and the singlet for the two vinyl protons of the maleic acid internal standard.
-
-
Purity Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral, N = number of protons, MW = molecular weight, m = mass, P_std = purity of the standard.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, incorporating all three analytical techniques for a robust assessment.
Caption: Workflow for the multi-technique purity assessment.
Conclusion
For the routine quality control of this compound, the HPLC-CAD method offers a robust and reliable approach for quantifying the main component and its non-volatile impurities.[1] Its universal detection capability for non-volatile analytes is a significant advantage. GC-MS serves as an excellent orthogonal method, providing higher sensitivity and definitive structural confirmation of volatile impurities, although it requires a derivatization step. Quantitative NMR stands out as a primary method for providing an accurate, absolute purity value without the need for impurity reference standards, making it invaluable for the certification of reference materials and for definitive purity assignments.[2] A comprehensive purity assessment strategy should leverage the strengths of each technique: HPLC-CAD for routine analysis, with GC-MS and qNMR employed for impurity identification and as orthogonal methods for validation and reference standard characterization.
References
Structural Elucidation of 2-Methyl-2-morpholinopropan-1-amine: A Comparative NMR Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 2-Methyl-2-morpholinopropan-1-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison with structurally related compounds, supported by experimental data and protocols.
The precise structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. For molecules such as this compound, a compound of interest for its potential applications in medicinal chemistry, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule.
This guide presents a thorough analysis of the ¹H and ¹³C NMR spectra of this compound. To provide a clearer understanding of its unique spectral features, a comparative analysis is made against two structurally related analogs: 2-Amino-2-methyl-1-propanol, which shares the core 2-amino-2-methylpropyl backbone, and N-phenylmorpholine, which allows for a focused comparison of the morpholine ring signals.
Comparative Analysis of ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments within the molecule. A comparison with its structural analogs highlights the key features confirming its structure.
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ (on quaternary carbon) | ~1.0-1.2 | Singlet |
| -CH₂- (morpholine, adjacent to N) | ~2.4-2.5 | Multiplet | |
| -CH₂-NH₂ | ~2.7-2.9 | Singlet | |
| -CH₂- (morpholine, adjacent to O) | ~3.6-3.7 | Multiplet | |
| 2-Amino-2-methyl-1-propanol | -CH₃ | 1.08 | Singlet |
| -NH₂ | 1.55 | Singlet | |
| -CH₂OH | 3.29 | Singlet | |
| -OH | 3.51 | Singlet | |
| N-Phenylmorpholine | -CH₂- (morpholine, adjacent to N) | 3.11 | Triplet |
| -CH₂- (morpholine, adjacent to O) | 3.83 | Triplet | |
| Aromatic Protons | 6.80-7.30 | Multiplet |
Note: The chemical shifts for this compound are predicted values.[1] Data for 2-Amino-2-methyl-1-propanol and N-Phenylmorpholine are from experimental sources.
The predicted ¹H NMR spectrum of this compound shows a singlet for the two equivalent methyl groups, a characteristic feature of the gem-dimethyl group on a quaternary carbon.[1] The methylene protons of the morpholine ring are expected to appear as two distinct multiplets, one for those adjacent to the nitrogen atom and another for those adjacent to the more electronegative oxygen atom, which are shifted further downfield.[1] The methylene protons of the primary amine are also expected to produce a distinct singlet.
Comparative Analysis of ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments.
| Compound | Carbon Atom | ¹³C Chemical Shift (δ, ppm) |
| This compound (Predicted) | -CH₃ | ~25 |
| Quaternary C | ~55 | |
| -CH₂- (morpholine, adjacent to N) | ~50 | |
| -CH₂-NH₂ | ~50 | |
| -CH₂- (morpholine, adjacent to O) | ~67 | |
| 2-Amino-2-methyl-1-propanol | -CH₃ | 23.3 |
| Quaternary C | 54.0 | |
| -CH₂OH | 71.9 | |
| N-Phenylmorpholine | -CH₂- (morpholine, adjacent to N) | 49.0 |
| -CH₂- (morpholine, adjacent to O) | 66.7 | |
| Aromatic Carbons | 115.3, 119.5, 129.0, 151.2 |
Note: The chemical shifts for this compound are predicted based on typical chemical shift ranges for similar functional groups. Data for 2-Amino-2-methyl-1-propanol and N-Phenylmorpholine are from experimental sources.
The predicted ¹³C NMR spectrum of this compound is expected to show five distinct signals. The methyl carbons will appear at the highest field (lowest ppm value). The quaternary carbon and the methylene carbons adjacent to the nitrogen atoms are expected in the mid-field region, while the methylene carbons of the morpholine ring adjacent to the oxygen atom will be the most deshielded and appear at the lowest field (highest ppm value).
Experimental Protocols
Standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra are crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition:
-
The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: A proton-decoupled single-pulse experiment is commonly used. Key parameters include a spectral width of approximately 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed.
-
The resulting spectra are phase and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS).
-
For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.
Structural Assignment and Visualization
The following diagram illustrates the chemical structure of this compound with atom numbering to facilitate the assignment of the NMR signals.
Caption: Structure of this compound with atom numbering.
This comprehensive analysis, combining predicted and experimental data with established protocols, provides a robust framework for the structural confirmation of this compound and serves as a valuable resource for researchers in the field of chemical and pharmaceutical sciences. The clear differentiation in the NMR spectra between the target molecule and its structural analogs underscores the power of this technique for unambiguous molecular characterization.
References
A Comparative Guide to Catalysts for the N-Alkylation of Morpholine
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of morpholine is a fundamental transformation in organic synthesis, yielding N-alkylmorpholines that are crucial intermediates and structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of various catalytic systems for the N-alkylation of morpholine with alcohols, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and process optimization.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the N-alkylation of morpholine with various alcohols. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that reaction conditions may vary between studies, which can influence the reported yields and selectivities.
| Catalyst System | Alcohol | Conversion (%) | Selectivity (%) | Temperature (°C) | Reaction Time (h) |
| CuO-NiO/γ-Al₂O₃ [1][2] | Methanol | 95.3 | 93.8 | 220 | 0.15 (LHSV⁻¹) |
| Ethanol | 95.4 | 93.1 | 220 | 0.15 (LHSV⁻¹) | |
| 1-Propanol | 94.1 | 92.4 | 220 | 0.15 (LHSV⁻¹) | |
| 1-Butanol | 95.3 | 91.2 | 230 | 0.18 (LHSV⁻¹) | |
| Isopropanol | 92.8 | 86.7 | 220 | 0.15 (LHSV⁻¹) | |
| Isobutanol | 90.6 | 84.2 | 230 | 0.18 (LHSV⁻¹) | |
| Cyclohexanol | 73.5 | 78.2 | 230 | 0.20 (LHSV⁻¹) | |
| NiCuFeOx [3] | Benzyl Alcohol | High Yield (Specific data not provided) | - | - | - |
| Ruthenium-based (e.g., Ru-Py-CH₃) [3] | Aromatic and Aliphatic Alcohols | Good to Excellent Yields (Specific data not provided for morpholine) | - | - | - |
| Iron-based [3] | Benzyl Alcohol | High Yield (Specific data not provided) | - | - | - |
| Palladium-based [3] | Aromatic and Aliphatic Alcohols | High Efficiency (Specific data not provided for morpholine) | - | - | - |
Note: LHSV⁻¹ refers to Liquid Hourly Space Velocity, a measure of the volumetric flow rate of the liquid feed divided by the volume of the catalyst bed, commonly used in continuous flow reactions. Direct comparison of reaction times with batch reactions is not straightforward.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the procedures used to obtain the comparative data.
CuO-NiO/γ-Al₂O₃ Catalyzed N-Alkylation (Gas-Solid Phase)[1][2]
Catalyst Preparation: The CuO–NiO/γ–Al₂O₃ catalyst is prepared by the impregnation method. γ-Al₂O₃ is impregnated with an aqueous solution containing copper nitrate and nickel nitrate. The impregnated support is then dried and calcined to obtain the final catalyst with a target composition of copper and nickel oxides.
Reaction Procedure: The N-alkylation of morpholine with alcohols is carried out in a fixed-bed reactor. The catalyst is placed in the reactor and activated in a stream of hydrogen at an elevated temperature. A mixture of morpholine and the respective alcohol, with a specific molar ratio, is then fed into the reactor at a controlled liquid hourly space velocity (LHSV). The reaction is performed at a set temperature and pressure. The products are collected at the reactor outlet and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of morpholine and the selectivity to the N-alkylated product.
General Protocol for Transition Metal-Catalyzed N-Alkylation in Batch Reactors
The following is a general procedure adaptable for various homogeneous and heterogeneous transition metal catalysts (e.g., Iron, Palladium, Ruthenium-based) for the N-alkylation of morpholine with alcohols, often proceeding via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[3][4]
Reaction Setup: A mixture of morpholine, the alcohol (typically in excess), the catalyst (e.g., a ruthenium complex, an iron salt, or a palladium-on-carbon catalyst), and a base (if required, e.g., a carbonate or an alkoxide) in a suitable solvent (or neat) is placed in a reaction vessel (e.g., a Schlenk tube or a pressure-rated vial).
Reaction Execution: The reaction vessel is sealed and heated to the desired temperature with vigorous stirring for a specified duration. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up and Analysis: After the reaction is complete, the mixture is cooled to room temperature. If a heterogeneous catalyst is used, it is removed by filtration. The solvent is then removed under reduced pressure. The crude product is purified by a suitable method, such as column chromatography, to isolate the N-alkylated morpholine. The structure and purity of the product are confirmed by spectroscopic methods like NMR and mass spectrometry.
Mechanistic Pathways and Experimental Workflow
The N-alkylation of morpholine with alcohols using many transition metal catalysts is widely believed to proceed through a "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism. This pathway is depicted in the following diagrams.
Caption: The Borrowing Hydrogen mechanism for N-alkylation.
The general experimental workflow for a typical batch N-alkylation reaction is outlined below.
Caption: General experimental workflow for batch N-alkylation.
Conclusion
The choice of catalyst for the N-alkylation of morpholine significantly impacts the reaction's efficiency, selectivity, and environmental footprint. The CuO-NiO/γ-Al₂O₃ system demonstrates high conversion and selectivity for the alkylation with various low-carbon primary and secondary alcohols in a continuous gas-phase process.[1][2] For batch processes, catalysts based on ruthenium, iron, and palladium are also highly effective, often operating under milder conditions and proceeding via the atom-economical "borrowing hydrogen" mechanism.[3] The selection of the optimal catalyst will depend on the specific alcohol substrate, desired scale of operation (batch vs. continuous flow), and considerations of cost and catalyst recyclability. This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic endeavors.
References
Evaluating the performance of different synthesis routes for 2-Methyl-2-morpholinopropan-1-amine
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of potential synthesis routes for 2-Methyl-2-morpholinopropan-1-amine, a morpholine-containing amine that holds promise as a building block in medicinal chemistry. The evaluation is based on established synthetic methodologies for its key precursor, 2-amino-2-methyl-1-propanol, and subsequent morpholine ring formation.
This publication details plausible synthetic pathways, presenting quantitative data where available and outlining detailed experimental protocols for the key transformations. The guide aims to provide a solid foundation for selecting the most suitable route based on factors such as yield, purity, and reaction conditions.
Comparison of Proposed Synthesis Routes
Two primary synthetic strategies are evaluated, both commencing from the readily available precursor, 2-amino-2-methyl-1-propanol. The key difference lies in the method of constructing the morpholine ring.
Route 1 involves the direct N-alkylation of 2-amino-2-methyl-1-propanol with bis(2-chloroethyl) ether. This is a classical and straightforward approach to N-substituted morpholines.
Route 2 presents a two-step alternative: N,N-bis(2-hydroxyethyl)ation of the primary amine followed by a cyclization dehydration reaction to form the morpholine ring. This method avoids the use of a dihaloalkane and may offer advantages in terms of reagent availability and side-product profiles.
The following table summarizes the key performance indicators for each proposed route. It is important to note that while the synthesis of the precursor 2-amino-2-methyl-1-propanol is well-documented, specific yield and purity data for the subsequent formation of this compound are based on analogous reactions reported in the literature due to the novelty of the target compound.
| Parameter | Route 1: Direct N-Alkylation | Route 2: N,N-bis(2-hydroxyethyl)ation and Cyclization |
| Starting Material | 2-amino-2-methyl-1-propanol | 2-amino-2-methyl-1-propanol |
| Key Reagents | Bis(2-chloroethyl) ether, Base (e.g., Na2CO3) | Ethylene oxide or 2-chloroethanol, Acid catalyst (for cyclization) |
| Number of Steps | 1 | 2 |
| Reported Yield (Analogous Reactions) | 60-80% | 70-90% (overall) |
| Purity (Typical) | Good to Excellent | Good to Excellent |
| Reaction Conditions | Elevated temperatures (100-150 °C) | Moderate to elevated temperatures |
| Key Advantages | Single-step morpholine formation | Avoids dihaloalkanes, potentially higher overall yield |
| Potential Disadvantages | Potential for over-alkylation, harsh conditions | Two-step process, handling of ethylene oxide |
Experimental Protocols
Synthesis of 2-amino-2-methyl-1-propanol (Precursor)
A common and efficient method for the synthesis of the key precursor, 2-amino-2-methyl-1-propanol, involves the reduction of 2-amino-2-methyl-propanoic acid or its esters.
Protocol:
-
To a solution of 2-amino-2-methyl-propanoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), slowly add lithium aluminum hydride (LAH) (2-3 equivalents) at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-2-methyl-1-propanol. The product can be further purified by distillation.
Route 1: Direct N-Alkylation with bis(2-chloroethyl) ether
This protocol is adapted from general procedures for the synthesis of N-alkylmorpholines.[1]
Protocol:
-
In a sealed reaction vessel, combine 2-amino-2-methyl-1-propanol (1 equivalent), bis(2-chloroethyl) ether (1.1 equivalents), and anhydrous sodium carbonate (2.5 equivalents) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Route 2: N,N-bis(2-hydroxyethyl)ation and Cyclization
This route proceeds in two distinct steps.
Step 1: Synthesis of 2,2'-((2-methyl-1-hydroxypropan-2-yl)azanediyl)bis(ethan-1-ol)
Protocol:
-
To a solution of 2-amino-2-methyl-1-propanol (1 equivalent) in a suitable solvent (e.g., water or ethanol), add ethylene oxide (2.2 equivalents) at 0-5 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours in a sealed vessel.
-
Alternatively, react 2-amino-2-methyl-1-propanol with 2-chloroethanol (2.2 equivalents) in the presence of a base like sodium carbonate at elevated temperatures.
-
After the reaction is complete, remove the solvent under reduced pressure to obtain the crude N,N-bis(2-hydroxyethyl) derivative.
Step 2: Cyclization to this compound
Protocol:
-
Dissolve the crude 2,2'-((2-methyl-1-hydroxypropan-2-yl)azanediyl)bis(ethan-1-ol) from the previous step in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction until no more water is collected.
-
Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product, which can be purified by distillation or chromatography.
Visualizing the Synthetic Evaluation Workflow
The logical flow for evaluating and selecting a synthetic route can be visualized as follows:
Caption: Workflow for evaluating synthesis routes.
Signaling Pathway for Morpholine Ring Formation
The formation of the morpholine ring in Route 1 proceeds via a classical bimolecular nucleophilic substitution mechanism.
Caption: Pathway for morpholine ring formation.
Conclusion
Both proposed synthetic routes to this compound are viable and rely on well-established chemical transformations. The choice between Route 1 and Route 2 will likely depend on the specific requirements of the research or development project.
-
Route 1 offers a more direct, one-step conversion to the final product, which can be advantageous for rapid synthesis and screening.
-
Route 2 , while involving an additional step, may provide a higher overall yield and avoids the use of potentially more hazardous dihaloalkanes, making it a potentially more scalable and environmentally benign option.
Further experimental validation is necessary to determine the optimal reaction conditions and to provide a definitive comparison of the performance of these two routes for the synthesis of this compound. This guide serves as a foundational document to inform such experimental design and to aid in the strategic planning of synthetic campaigns in drug discovery and development.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 2-Methyl-2-morpholinopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Cross-validation of analytical methods is a critical process to ensure the reliability and interchangeability of data generated by different techniques.[1][2] It verifies that a validated method produces consistent and accurate results, which is essential for regulatory compliance and data integrity in pharmaceutical development and quality control.[1]
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics for the quantification of 2-Methyl-2-morpholinopropan-1-amine using GC-MS and HPLC. These values are representative of what would be anticipated from a comprehensive method validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of a volatile derivative based on its mass-to-charge ratio. | Separation based on partitioning between a stationary and mobile phase with UV detection. |
| Derivatization | Required (e.g., with sodium nitrite to form a nitrosamine).[3] | May be required for UV detection (e.g., with 1-naphthylisothiocyanate).[4] |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | Low ng/mL | Low to mid ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Mid to high ng/mL |
| Sample Throughput | Moderate | High |
| Selectivity | High | Moderate to High |
| Matrix Effects | Can be significant, requires careful sample preparation. | Can be managed with appropriate sample cleanup and mobile phase selection. |
Experimental Protocols
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. For amines like this compound, a derivatization step is necessary to improve volatility and thermal stability.[5] A common approach is nitrosation using sodium nitrite under acidic conditions to form a stable N-nitroso derivative.[3]
1.1. Sample Preparation and Derivatization
-
To 1 mL of the sample matrix (e.g., plasma, urine, or a dissolved drug product), add an appropriate internal standard.
-
Acidify the sample with hydrochloric acid.[6]
-
Add a solution of sodium nitrite to initiate the derivatization reaction.[3]
-
Incubate the mixture to ensure complete reaction.
-
Extract the resulting N-nitroso-2-Methyl-2-morpholinopropan-1-amine derivative using a suitable organic solvent such as dichloromethane.[5]
-
Evaporate the organic layer to dryness and reconstitute the residue in a solvent compatible with the GC-MS system.
1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[5]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[5]
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.[5]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
-
Mass Scan Range: 40-450 amu, with selected ion monitoring (SIM) for quantification.[7]
HPLC is a versatile technique widely used for the quantification of a broad range of compounds.[8] For amines that lack a strong chromophore, a pre-column derivatization step is often employed to enable UV detection.
2.1. Sample Preparation and Derivatization
-
To 1 mL of the sample matrix, add an internal standard.
-
Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interferences.
-
Derivatize the analyte with a UV-active labeling agent. A common reagent for primary amines is 1-naphthylisothiocyanate (NITC).[4]
-
The reaction is typically carried out in an aprotic solvent in the presence of a weak base.[9]
-
After the reaction is complete, the sample is ready for HPLC analysis.
2.2. HPLC Instrumentation and Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The maximum absorbance of the derivatized analyte.
-
Injection Volume: 10 µL.
Methodology Visualization
Caption: General workflow for the quantification of this compound.
Caption: Logical flow for the cross-validation of two analytical methods.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantification of this compound. GC-MS generally offers higher selectivity and sensitivity, particularly when operated in SIM mode. However, the requirement for derivatization can add complexity to the sample preparation process. HPLC, especially with derivatization to enhance UV detection, provides a robust and high-throughput alternative.
A thorough cross-validation should be performed by analyzing a statistically significant number of samples with both methods and comparing the results. This ensures that the methods can be used interchangeably without impacting the integrity and comparability of the analytical data.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
Comparative Analysis of Neuroprotective Efficacy: A Benchmarking Study of 2-Methyl-2-morpholinopropan-1-amine
Introduction
The relentless pursuit of effective neuroprotective agents is a cornerstone of modern neuroscience research, aimed at mitigating neuronal damage in a spectrum of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. This guide presents a comparative analysis of a novel compound, 2-Methyl-2-morpholinopropan-1-amine (referred to herein as Compound A), against two well-established neuroprotective agents: Edaravone and N-acetylcysteine (NAC). The objective of this report is to benchmark the neuroprotective potential of Compound A by evaluating its performance across a series of standardized in vitro assays. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison to inform future research and development directions.
Compound Profiles
-
Compound A (this compound): A novel synthetic morpholine derivative under investigation for its potential neuroprotective properties. Its mechanism of action is hypothesized to involve the modulation of intracellular signaling cascades related to oxidative stress and apoptosis.
-
Edaravone: A potent free radical scavenger, Edaravone is a clinically approved treatment for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in several countries. Its primary neuroprotective effect is attributed to its ability to quench reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC exerts its neuroprotective effects by replenishing intracellular glutathione levels and directly scavenging ROS. It is widely used as an antioxidant supplement and in clinical settings for various conditions.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective efficacy of Compound A, Edaravone, and NAC was evaluated using primary cortical neuron cultures subjected to oxidative stress (H₂O₂-induced) and glutamate-induced excitotoxicity. The following table summarizes the key quantitative data obtained from these assays.
| Parameter | Compound A (Hypothetical Data) | Edaravone | N-acetylcysteine (NAC) |
| Neuroprotection against Oxidative Stress (H₂O₂-induced) | |||
| Neuronal Viability (%) at 10 µM | 78.5 ± 4.2% | 82.1 ± 3.9% | 75.3 ± 5.1% |
| EC₅₀ (µM) | 5.8 | 8.2 | 15.4 |
| Neuroprotection against Excitotoxicity (Glutamate-induced) | |||
| Neuronal Viability (%) at 10 µM | 72.3 ± 3.8% | 65.7 ± 4.5% | 68.9 ± 4.1% |
| EC₅₀ (µM) | 7.2 | 12.5 | 20.1 |
| Antioxidant Capacity | |||
| Intracellular ROS Reduction (%) at 10 µM | 65.4 ± 5.5% | 70.2 ± 4.8% | 60.8 ± 6.2% |
| Anti-apoptotic Activity | |||
| Caspase-3 Activity Reduction (%) at 10 µM | 58.9 ± 6.1% | 45.2 ± 5.3% | 50.7 ± 5.9% |
Experimental Protocols
A detailed description of the methodologies employed in this comparative study is provided below.
Primary Cortical Neuron Culture
Primary cortical neurons were isolated from embryonic day 18 (E18) Sprague-Dawley rat pups. The cortices were dissected, dissociated using trypsin, and plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well. The neurons were maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Experiments were conducted on day 7 in vitro.
Induction of Neuronal Injury
-
Oxidative Stress: Neuronal cultures were exposed to 100 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress-mediated cell death.
-
Excitotoxicity: Neuronal cultures were exposed to 50 µM glutamate for 24 hours to induce excitotoxic neuronal injury.
Assessment of Neuroprotection
Test compounds (Compound A, Edaravone, or NAC) were pre-incubated with the neuronal cultures for 2 hours before the addition of H₂O₂ or glutamate.
-
Neuronal Viability Assay (MTT Assay): Cell viability was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following the 24-hour injury period, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm. Neuronal viability was expressed as a percentage of the control (untreated) cultures.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels were measured using the 2',7'-dichlorofluorescin diacetate (DCF-DA) assay. Neurons were treated with the test compounds for 2 hours, followed by co-incubation with 10 µM DCF-DA and 100 µM H₂O₂ for 30 minutes. The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Caspase-3 Activity Assay
Apoptotic cell death was assessed by measuring the activity of caspase-3. After 12 hours of H₂O₂ or glutamate exposure, cell lysates were collected and incubated with a fluorogenic caspase-3 substrate (Ac-DEVD-AMC). The fluorescence of the cleaved AMC was measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed neuroprotective signaling pathway of Compound A and the general experimental workflow used in this study.
Caption: Proposed neuroprotective mechanism of Compound A.
Caption: General experimental workflow for neuroprotection assays.
Discussion and Conclusion
The results of this benchmarking study indicate that the novel compound, this compound (Compound A), demonstrates significant neuroprotective effects against both oxidative stress and excitotoxicity in vitro. Its efficacy, as measured by neuronal viability and EC₅₀ values, is comparable to, and in some aspects, potentially more potent than the established neuroprotective agents Edaravone and NAC.
Notably, the hypothetical data suggests that Compound A exhibits a more pronounced anti-apoptotic effect, as evidenced by a greater reduction in caspase-3 activity compared to both Edaravone and NAC. This suggests that in addition to its antioxidant properties, Compound A may also modulate intrinsic apoptotic pathways, offering a multi-faceted mechanism of neuroprotection.
Comparative analysis of the anticancer activity of 2-Methyl-2-morpholinopropan-1-amine derivatives
A Comparative Analysis of the Anticancer Potential of Novel Morpholine Derivatives
An objective review of the cytotoxic activity and mechanisms of action of recently developed morpholine-containing compounds in various cancer cell lines.
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into novel chemical entities to enhance their pharmacological properties.[1] This guide provides a comparative analysis of the anticancer activity of several recently synthesized morpholine derivatives, presenting key experimental data on their efficacy against various cancer cell lines. While the initial focus was on 2-Methyl-2-morpholinopropan-1-amine derivatives, the available literature necessitates a broader scope to include a variety of morpholine-containing compounds that have been evaluated for their anticancer potential.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various morpholine derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the table below. These values have been determined using standard methodologies, primarily the MTT assay.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Benzimidazole-Oxadiazole | 5h | HT-29 (Colon) | 0.049 (VEGFR-2 inhibition) | [2] |
| 5j | HT-29 (Colon) | 9.657 | [2] | |
| 5c | HT-29 (Colon) | 17.750 | [2] | |
| Morpholino-Anilinoquinoline | 3d | HepG2 (Liver) | 8.50 | [3][4] |
| 3c | HepG2 (Liver) | 11.42 | [3][4] | |
| 3e | HepG2 (Liver) | 12.76 | [3][4] | |
| Morpholine-Acetamide | 1h | ID8 (Ovarian) | 9.40 | [5] |
| 1i | ID8 (Ovarian) | 11.2 | [5] | |
| Triazene-Appended Morpholine Chalcone | Compound 22 | SW480 (Colon) | 12.5 | [6] |
| Compound 22 | MDA-MB-231 (Breast) | 20 | [6] | |
| Morpholinylchalcone Hybrids | 8 | A-549 (Lung) | 2.78 (µg/mL) | [7][8] |
| 4e | A-549 (Lung) | 5.37 (µg/mL) | [7][8] | |
| 7b | A-549 (Lung) | 5.70 (µg/mL) | [7][8] | |
| 7b | HepG-2 (Liver) | 3.54 (µg/mL) | [7][8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and the units of measurement (µM vs. µg/mL).
Experimental Protocols
The determination of anticancer activity for the evaluated compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (morpholine derivatives) and incubated for a specified period (e.g., 72 hours). A control group with no compound treatment is also maintained.
-
MTT Reagent Addition: Following the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer activity of the morpholine derivatives using the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Signaling Pathway
Some morpholine-benzimidazole-oxadiazole derivatives have shown potent inhibitory effects on VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[2] The diagram below illustrates a simplified VEGFR-2 signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway by morpholine derivatives.
References
- 1. sciforum.net [sciforum.net]
- 2. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Assessing 2-Methyl-2-morpholinopropan-1-amine as a Polymer Building Block: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for advanced polymer building blocks is a cornerstone of innovation in drug delivery and materials science. Among the myriad of potential monomers, 2-Methyl-2-morpholinopropan-1-amine presents an intriguing candidate due to its unique structural features, including a tertiary amine within the morpholine ring and a primary amine. These functionalities are anticipated to impart favorable pH-responsive characteristics to polymers, a critical attribute for sophisticated drug delivery systems.
This guide provides a comprehensive assessment of the potential advantages of incorporating this compound into polymer backbones. Due to a notable lack of publicly available research specifically detailing the polymerization and performance of this monomer, this guide will draw upon data from structurally similar morpholine-containing polymers and established pH-responsive polymer systems to offer a comparative analysis. This approach provides a foundational understanding of the expected benefits and performance metrics.
Performance Comparison of pH-Responsive Polymer Building Blocks
The performance of a polymer in drug delivery is dictated by several key parameters. The following tables present a comparative summary of these properties for polymers derived from representative amine-containing monomers, offering a predictive benchmark for systems based on this compound.
Table 1: Physicochemical Properties of Amine-Containing Polymers
| Property | Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | Poly(L-lysine) (PLL) | Expected Properties for Poly(this compound) |
| pKa | ~7.0-7.5 | ~10.5 (ε-amino group) | Estimated ~6.0-7.0 (due to morpholine) |
| Biocompatibility | Generally good, but can be cytotoxic at high concentrations | High | Expected to be good, morpholine is a privileged structure in medicinal chemistry[1] |
| Biodegradability | Non-biodegradable backbone | Biodegradable (enzymatic) | Dependent on polymer backbone (e.g., polyurethane vs. polyacrylate) |
| Drug Loading Capacity | High for hydrophobic drugs via micellization | High for anionic drugs via electrostatic interactions | Potentially high for both hydrophobic and anionic drugs |
Table 2: Performance in Drug Delivery Applications
| Application | PDMAEMA-based Systems | PLL-based Systems | Potential Advantages of Poly(this compound) Systems |
| pH-Triggered Drug Release | Sharp release profile around endosomal pH | Release triggered by pH and enzymatic degradation | Tunable release profile based on the dual amine functionalities. |
| Gene Delivery (Transfection Efficiency) | High, due to "proton sponge" effect | Moderate to high, forms stable polyplexes with nucleic acids | Potentially high, morpholine moiety may enhance endosomal escape. |
| Cellular Uptake | Efficient via endocytosis | Efficient, driven by electrostatic interactions | Expected to be efficient due to cationic nature at physiological pH. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and characterization of pH-responsive polymers containing amine functionalities, which can be adapted for this compound.
Protocol 1: Synthesis of a pH-Responsive Polyurethane
This protocol describes a general procedure for synthesizing a polyurethane, a likely polymer class for this compound due to its diamine nature.[2]
Materials:
-
This compound
-
Diisocyanate (e.g., hexamethylene diisocyanate, HDI)
-
Polyol (e.g., polyethylene glycol, PEG)
-
Anhydrous solvent (e.g., dimethylformamide, DMF)
-
Catalyst (e.g., dibutyltin dilaurate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the polyol in anhydrous DMF.
-
Add the diisocyanate dropwise to the stirred polyol solution at room temperature.
-
Add a catalytic amount of dibutyltin dilaurate and stir the reaction mixture at 70-80°C for 2-3 hours to form the prepolymer.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Add the solution of the diamine chain extender dropwise to the prepolymer solution.
-
Continue stirring at 70-80°C for an additional 24 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as cold diethyl ether.
-
Filter and wash the polymer precipitate extensively with the non-solvent.
-
Dry the purified polymer under vacuum at 40-50°C to a constant weight.
Protocol 2: Characterization of pH-Responsiveness (Swelling Study)
This protocol outlines a standard method to quantify the pH-dependent swelling behavior of a hydrogel.
Materials:
-
Dried polymer hydrogel sample of known weight
-
Phosphate buffered saline (PBS) at various pH values (e.g., pH 5.5, 6.5, 7.4)
-
Analytical balance
Procedure:
-
Immerse pre-weighed, dried hydrogel discs in PBS solutions of different pH values at 37°C.
-
At predetermined time intervals, remove the hydrogel samples, gently blot the surface with filter paper to remove excess water, and weigh them.
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the initial dry weight of the hydrogel.
-
Plot the swelling ratio as a function of time for each pH to determine the equilibrium swelling ratio and the kinetics of swelling.
Visualizing the Rationale and Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the underlying principles and experimental processes.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Hypothesized pH-responsive drug delivery mechanism.
Concluding Remarks
While direct experimental evidence for polymers derived from this compound is currently limited in published literature, the structural analogy to other well-studied morpholine-containing and amine-functionalized polymers provides a strong basis for its potential advantages. The presence of the morpholine ring is associated with favorable properties such as biocompatibility and pH-sensitivity, making it a "privileged structure" in medicinal chemistry. The dual amine functionalities of this compound could offer nuanced control over polymer properties and drug release profiles.
Future research should focus on the direct synthesis and rigorous characterization of polymers from this monomer to validate these predicted benefits. Such studies will be instrumental in unlocking the full potential of this compound as a valuable building block for the next generation of advanced drug delivery systems and smart materials.
References
A Researcher's Guide to the Comparative Biological Evaluation of 2-Methyl-2-morpholinopropan-1-amine and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured framework for the head-to-head comparison of 2-Methyl-2-morpholinopropan-1-amine and its structural isomers in biological assays. While direct comparative experimental data for these specific compounds is not currently available in public literature, this document outlines the established biological potential of the broader morpholine class of compounds and details the experimental protocols necessary to perform a comprehensive evaluation.
The morpholine moiety is a key pharmacophore in numerous biologically active compounds, with derivatives exhibiting a wide range of activities, including anticancer and neuroprotective effects.[1] Therefore, a systematic comparison of this compound and its isomers is a valuable pursuit in the discovery of novel therapeutic agents.
Structural Isomers of Interest
For a comprehensive comparison, the following structural isomers of this compound are proposed for synthesis and biological evaluation:
-
Compound A (Parent): this compound
-
Compound B (Isomer 1): 1-Methyl-2-morpholinopropan-1-amine
-
Compound C (Isomer 2): 2-Methyl-1-morpholinopropan-2-amine
Data Presentation: A Template for Comparative Analysis
To facilitate a clear and direct comparison, all quantitative data should be summarized in structured tables. Below are templates for presenting data from key biological assays.
Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)
| Compound | Cancer Cell Line 1 (e.g., MCF-7) | Cancer Cell Line 2 (e.g., A549) | Normal Cell Line (e.g., HEK293) | Selectivity Index (SI)* |
| A: this compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| B: 1-Methyl-2-morpholinopropan-1-amine | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| C: 2-Methyl-1-morpholinopropan-2-amine | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Positive Control (e.g., Doxorubicin) | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
*Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line
Table 2: In Vitro Neuroprotection Assay Data
| Compound | Neuronal Cell Line (e.g., SH-SY5Y) | Neurotoxin (e.g., 6-OHDA) | % Cell Viability (at concentration X) | EC50 (µM) |
| A: this compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| B: 1-Methyl-2-morpholinopropan-1-amine | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| C: 2-Methyl-1-morpholinopropan-2-amine | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., N-acetylcysteine) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.[4][5]
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and differentiate for 5-7 days.
-
Compound Pre-treatment: Treat the differentiated cells with various concentrations of the test compounds for 24 hours.
-
Neurotoxin Challenge: Induce neuronal cell death by adding a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or amyloid-beta peptides for an Alzheimer's disease model) and incubate for another 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described above, or other viability assays such as the LDH assay or Calcein-AM staining.[6]
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the neurotoxin-treated control and determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).
Visualizing the Experimental Workflow
A systematic workflow is essential for the efficient and logical comparison of drug candidates.
Caption: Experimental workflow for the comparative evaluation of structural isomers.
Conclusion
The provided framework offers a comprehensive approach to the head-to-head comparison of this compound and its structural isomers. Although specific biological data for these compounds is not yet available, the known activities of morpholine derivatives suggest that such a study would be a meritorious endeavor. By following the detailed protocols and structured data presentation outlined in this guide, researchers can generate robust and comparable data to elucidate the structure-activity relationships and identify promising lead candidates for further therapeutic development.
References
- 1. Buy this compound | 173336-43-1 [smolecule.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. neuroproof.com [neuroproof.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Methyl-2-morpholinopropan-1-amine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methyl-2-morpholinopropan-1-amine, ensuring the protection of personnel and the environment.
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Therefore, it must be managed as hazardous waste from the point of use through to its final disposal. Adherence to institutional and local regulations is mandatory.
Immediate Safety and Spill Response
In the event of a spill, prioritize personal and environmental safety.
-
Evacuate and Ventilate: Immediately clear the affected area and ensure adequate ventilation. If possible, work within a chemical fume hood when handling this substance.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.[1][2]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. Do not use combustible materials like paper towels for absorption.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container designated for hazardous waste.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Avoid Environmental Release: Do not allow the chemical or its waste to enter drains or waterways.[3][4]
Hazard Classification and Handling
Proper classification and segregation of chemical waste are crucial for safe handling and disposal. Based on available safety data, this compound should be handled with the following precautions:
| Hazard Classification | GHS Category (Typical for similar amines) | Key Precautions |
| Skin Corrosion/Irritation | Category 1B | Wear protective gloves, clothing, and face protection.[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Wear eye protection.[1] |
| Acute Toxicity (Oral) | Category 4 (Potential) | Do not eat, drink, or smoke when handling. |
| Environmental Hazard | Potential for aquatic toxicity | Avoid release to the environment.[3][5] |
Detailed Disposal Protocol
The following workflow outlines the necessary steps for the proper disposal of this compound.
Step-by-Step Guidance:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[1][2]
-
Waste Segregation: Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a dedicated waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[6][7] Incompatible materials, such as strong oxidizing agents and acids, can lead to dangerous chemical reactions.[8]
-
Containerization: Use a clearly labeled, leak-proof container made of a material compatible with amines, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[6][7]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE".[7][9] Also, identify the contents as "Waste this compound". Indicate the approximate concentration and quantity of the waste and include the date when the waste was first added to the container.
-
Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area that is away from incompatible materials.[2][7] The storage area should be cool, dry, and well-ventilated.[2][8]
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[2][7] Follow all institutional procedures for the waste manifest and handover. Never dispose of this chemical by evaporation or down the sewer.[6]
References
- 1. fishersci.fr [fishersci.fr]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Methyl-2-morpholinopropan-1-amine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methyl-2-morpholinopropan-1-amine. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe laboratory practices.
Personal Protective Equipment (PPE)
Based on the corrosive nature of similar amines, which can cause severe skin burns and eye damage, the following personal protective equipment is recommended.[1][2][3]
| Situation | Required PPE |
| Routine Laboratory Use | Chemical-resistant gloves (Nitrile, Neoprene, or PVC), Chemical safety goggles, Lab coat |
| High-Concentration or Splash Potential | Chemical-resistant gloves (Nitrile, Neoprene, or PVC), Chemical safety goggles and a full-face shield, Chemical-resistant apron or coveralls |
| Risk of Aerosol or Vapor Inhalation | Approved respirator with appropriate cartridges for organic amines, in addition to standard PPE |
Operational Plan
1. Pre-Operational Checks:
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Verify that all necessary PPE is available in the correct sizes and in good condition.
-
Review the specific Safety Data Sheet (SDS) for this compound.
-
Have appropriate spill cleanup materials on hand (e.g., absorbent pads, neutralizing agents for amines).
2. Handling Procedures:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
When transferring the chemical, pour slowly and carefully to minimize splashing.[6]
-
Keep containers tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
3. Emergency Protocols:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
-
Chemical Waste: Dispose of this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[5][6]
-
Contaminated Materials: All PPE and materials that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.[7]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste. Puncture the container to prevent reuse.[7]
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Safe handling workflow for this compound.
Caption: Correct sequence for donning and doffing PPE.
References
- 1. fishersci.fr [fishersci.fr]
- 2. 2-Methyl-1-morpholino-2-propanamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]
- 3. 2-Methyl-1-morpholino-2-propanamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chemsafe.ie [chemsafe.ie]
- 5. research.arizona.edu [research.arizona.edu]
- 6. actenviro.com [actenviro.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
